Rigosertib Sodium
Description
Historical Context and Discovery of Rigosertib (B1238547) Sodium
The development of Rigosertib sodium emerged from research conducted between 2002 and 2003 by Reddy and colleagues. mdpi.com This work focused on synthesizing small-molecule kinase inhibitors based on a styryl-benzyl-sulfone structure. mdpi.com The goal was to create compounds that could act as non-ATP-competitive inhibitors, meaning they would not compete with ATP to bind to kinases, but would instead allosterically inhibit the binding of the substrate. mdpi.com
This research led to a series of molecules capable of targeting cancer cells while having less effect on non-malignant cells. mdpi.com One of the most studied of these styryl-benzyl-sulfones is rigosertib (ON-01910). mdpi.com It was derived from a parent compound, (E)-2′,4′,6′-trimethoxystyryl-4-methoxy-3-aminobenzylsulfone (ON-01940), through a two-step synthetic process. The first step involves reacting ON-01940 with methyl 2-bromo acetate (B1210297) to produce an intermediate, ON-01500. In the second step, ON-01500 is hydrolyzed using sodium hydroxide (B78521) to yield the final product, this compound, which has the chemical name sodium (E)-2-{2-methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate. mdpi.com
Evolution of Research Perspectives on this compound
Initial Identification as a Plk1 Inhibitor Rigosertib was first characterized as a potent, non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle. mdpi.comnih.govmycancergenome.org Initial phosphorylation experiments showed a very efficient inhibition of Plk1 with an IC₅₀ value of 9 nM. nih.govmedchemexpress.commedchemexpress.comselleckchem.com This finding established rigosertib as a molecule that could disrupt the G2–M cell-cycle transition, leading to mitotic arrest. aacrjournals.org For a time, it was primarily considered a Plk1 inhibitor. nih.gov
Expansion to a Multi-Kinase Inhibitor Further research revealed that rigosertib's activity was not limited to Plk1. It was also shown to inhibit other kinases, including the PI3K/Akt pathway, PDGFR, Abl, Flt-1, and Src, among others. mdpi.commedchemexpress.comselleckchem.com The identification of its effect on the phosphoinositide 3-kinase (PI3K) pathway marked a significant expansion of its known targets. nih.govaacrjournals.org This led to its classification as a dual inhibitor of Plk1 and PI3K pathways. aacrjournals.orgaacrjournals.org
Identification as a RAS Mimetic A major shift in perspective occurred in 2016 when research from the laboratory of E. Premkumar Reddy described rigosertib as a first-in-class RAS-mimetic. nih.govnih.gov This research proposed that rigosertib binds to the RAS-binding domains (RBDs) found on RAS effector proteins, such as RAF kinases and PI3Ks. nih.govnih.govresearchgate.net By occupying these domains, rigosertib prevents the effector proteins from binding to RAS, thereby blocking downstream signaling pathways like the RAS-RAF-MEK pathway. nih.govnih.govaacrjournals.org
| Proposed Mechanism | Key Research Finding | Citation |
|---|---|---|
| Polo-like kinase 1 (Plk1) Inhibitor | Initially identified as a potent, non-ATP-competitive allosteric inhibitor of Plk1, inducing mitotic arrest. | mdpi.comnih.gov |
| PI3K/Akt Pathway Inhibitor | Found to inhibit the phosphoinositide 3-kinase (PI3K) signaling pathway. | mdpi.comnih.govaacrjournals.org |
| RAS Mimetic | Acts as a RAS mimetic by binding to the RAS-binding domains (RBDs) of effector proteins like RAF and PI3K, blocking downstream signaling. | nih.govnih.govresearchgate.netaacrjournals.org |
| Microtubule-Destabilizing Agent | CRISPR-based screens suggested rigosertib destabilizes microtubules, causing cell death. This finding is currently under scientific debate. | wikipedia.orghubrecht.euresearchgate.netnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLUZFVFXYXQE-USRGLUTNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NNaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592542-60-4 | |
| Record name | Rigosertib sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIGOSERTIB SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406FL5G00V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Targets of Rigosertib Sodium
Rigosertib (B1238547) sodium's anti-neoplastic activity is attributed to its ability to interact with and inhibit key proteins involved in cell cycle regulation and survival signaling. The primary targets identified are Polo-like Kinase 1 (Plk1) and components of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. ontosight.ainih.gov
Polo-like Kinase 1 (Plk1) Inhibition
Plk1 is a critical serine/threonine protein kinase that plays a pivotal role in the regulation of mitotic progression. aacrjournals.orgtandfonline.com Rigosertib has been characterized as a potent inhibitor of Plk1. researchgate.net
Initial descriptions of rigosertib's mechanism suggested that it functions as an allosteric inhibitor of Plk1. nih.gov This mode of inhibition implies that rigosertib binds to a site on the Plk1 enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.
A key feature of rigosertib's interaction with Plk1 is its non-ATP competitive nature. medchemexpress.com This means that rigosertib does not compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. aacrjournals.org This characteristic distinguishes it from many other kinase inhibitors. tandfonline.com Rigosertib has been shown to be a selective and non-ATP-competitive inhibitor of Plk1 with an IC50 of 9 nM. medchemexpress.com
By inhibiting Plk1, rigosertib disrupts the G2-M transition in the cell cycle. aacrjournals.org Plk1 is essential for the activation of the cyclin B1-Cdk1 complex, a key driver of entry into mitosis. Rigosertib's interference with Plk1 function leads to a halt in cell cycle progression at this critical checkpoint.
The inhibition of Plk1 by rigosertib has profound effects on the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This disruption ultimately leads to mitotic arrest and can trigger apoptosis (programmed cell death). aacrjournals.orgmedchemexpress.com
Effects on Plk1-mediated G2-M Cell Cycle Transition
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. nih.govnih.govmdpi.com
Rigosertib has been demonstrated to inhibit the PI3K/Akt signaling pathway in various cancer cell lines. ontosight.airesearchgate.netnih.govmedchemexpress.comnih.govfirstwordpharma.com This inhibition is a significant component of its anti-cancer activity. Studies have shown that rigosertib can inhibit PI3K/Akt/mTOR signaling in a dose-dependent manner. nih.govnih.gov The inhibition of this pathway by rigosertib has been observed in hematologic cancers and head and neck squamous cell carcinoma (HNSCC). nih.govmdpi.com While initially thought to be a direct inhibitor of Plk1, subsequent research has also highlighted the direct inhibition of PI3K. nih.gov Some studies even suggest that rigosertib acts as a RAS-mimetic, binding to the Ras-binding domains of PI3Ks and disrupting their interaction with RAS. researchgate.net However, there is also research indicating that the primary mechanism of action for pharmaceutical-grade rigosertib is microtubule destabilization, challenging the focus on Plk1 and PI3K inhibition. nih.gov
Compound Information
| Compound Name |
| Rigosertib sodium |
| Adenosine triphosphate (ATP) |
| Cisplatin (B142131) |
Research Findings on Rigosertib's Inhibition of PI3K/Akt Pathway
| Cancer Type | Key Findings | References |
|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Rigosertib induced dose-dependent inhibition of PI3K activity in both HPV(+) and HPV(-) HNSCC cells. The drug inhibited the PI3K/Akt/mTOR signaling pathway. | nih.govmdpi.com |
| Mantle Cell Lymphoma (MCL) | Direct inhibition of PI3K was observed in MCL cell lines treated with rigosertib. | nih.gov |
| Chronic Lymphocytic Leukemia (CLL) | Inhibition of PI3K signaling was confirmed in chronic lymphocytic leukemia cells. | nih.gov |
| Philadelphia (Ph)-positive leukemia | Rigosertib, as a potent PLK1 and PI3K inhibitor, showed efficacy against Ph-positive leukemia cells. | nih.govresearchgate.netashpublications.org |
Impact on PI3K/Akt/mTOR Pathways
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and proliferation. nih.govaacrjournals.org Dysregulation of this pathway is a common feature in many cancers. nih.govnih.gov this compound has been shown to inhibit this pathway, contributing to its anti-neoplastic effects. nih.govnih.govontosight.ai
Studies in head and neck squamous cell carcinoma (HNSCC) cell lines, for instance, have demonstrated that rigosertib inhibits the PI3K/Akt/mTOR signaling pathway in a dose-dependent manner. nih.govnih.gov This inhibition is observed through the reduced phosphorylation of key downstream components of the pathway, including Akt and mTOR. nih.gov The suppression of this pathway by rigosertib ultimately hinders cell cycle progression. nih.gov Furthermore, research indicates that rigosertib can directly bind to the Ras-binding domain (RBD) of PI3K, preventing its activation by Ras. cancer.govmssm.edunih.gov This direct interaction provides a clear mechanism for its inhibitory effect on the PI3K/Akt/mTOR cascade. mssm.edunih.govoncotarget.com
The inhibitory action of rigosertib on the PI3K pathway has been observed across various cancer models, including mantle cell lymphoma and chronic lymphocytic leukemia. nih.gov In some cancers, such as non-small cell lung cancer (NSCLC), the activation of the PI3K pathway, indicated by factors like PIK3CA expression or loss of the tumor suppressor PTEN, may serve as a predictive marker for a positive response to rigosertib treatment. dovepress.com
Table 1: Effect of Rigosertib on PI3K/Akt/mTOR Pathway Components
| Cell Line | Concentration of Rigosertib | Effect | Reference |
|---|---|---|---|
| FaDu (HNSCC) | 0 – 10 μM | Dose-dependent inhibition of cellular PI3K activity. | nih.gov |
| UMSCC 47 (HNSCC) | 0 – 10 μM | Dose-dependent inhibition of cellular PI3K activity. | nih.gov |
| FaDu (HNSCC) | Increasing concentrations | Inhibition of mTOR and Akt phosphorylation. | nih.gov |
| HNSCC cell lines | Not specified | Significant reduction in Cyclin D1, CDK2, and CDK4 expression. | nih.gov |
Ras Signaling Pathway Interference
The Ras family of small GTPases are pivotal in transmitting signals from cell surface receptors to intracellular signaling pathways that control cell proliferation, differentiation, and survival. ashpublications.org Mutations in RAS genes are among the most common oncogenic drivers in human cancers. mssm.edu this compound has been identified as a pan-RAS inhibitor that disrupts Ras-mediated signaling through multiple mechanisms. ashpublications.org
Ras-Raf Binding Mimetic Activity
One of the primary mechanisms by which rigosertib interferes with the Ras pathway is by acting as a Ras-mimetic. mssm.edunih.govresearchgate.net It binds to the Ras-binding domains (RBDs) of Ras effector proteins, most notably the Raf family of kinases (A-RAF, B-RAF, and c-RAF). mssm.edunih.gov This binding action competitively inhibits the interaction between Ras and Raf, a critical step for the activation of the downstream MAPK/ERK signaling cascade. mssm.edunih.govmdpi.com By disrupting the Ras-Raf association, rigosertib effectively blocks the activation of Raf kinase activity. mssm.edunih.gov This has been demonstrated through various biophysical methods, including DSF, MST, and NMR spectroscopy, which have confirmed the binding of rigosertib to the B-RAF RBD. nih.gov
Disruption of Ras-Raf-MEK Axis
By preventing the initial Ras-Raf interaction, rigosertib consequently disrupts the entire Ras-Raf-MEK signaling axis. mssm.edunih.govmdpi.com This blockade of signal transduction has been shown to inhibit the phosphorylation of c-RAF at Serine 338, a modification necessary for its kinase activation. nih.gov The inhibition of this pathway has been observed in various cancer models, including colorectal cancer, where rigosertib was found to disrupt EGF-induced RAS/MEK/ERK signaling. nih.gov Interestingly, in some contexts, the inhibition of the RAS/MEK/ERK pathway by rigosertib appears to be independent of cellular oxidative stress. nih.gov
JNK-mediated Inhibition of Ras-MAPK Pathway
In addition to its direct interference with Ras-effector binding, rigosertib can also indirectly inhibit the Ras-MAPK pathway through the activation of stress-induced signaling cascades. nih.govmdpi.com Treatment with rigosertib can induce mitotic and oxidative stress, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway. nih.govmdpi.comresearchgate.net Activated JNK can then phosphorylate key components of the Ras pathway, such as the RasGEF Sos1 and the Raf kinases, on multiple sites. researchgate.net This hyperphosphorylation renders them unresponsive to upstream activation signals, effectively creating a signaling checkpoint that suppresses the Ras pathway under conditions of cellular stress. researchgate.net
Role of KRAS Mutations in this compound Activity
Mutations in the KRAS gene are a significant factor in the development and progression of numerous cancers, including colorectal and lung cancer. nih.govcancer.gov The efficacy of rigosertib has been shown to be particularly pronounced in cancer cells harboring KRAS mutations. nih.govresearchgate.net In preclinical models of KRAS-mutant colorectal cancer, rigosertib exhibited a greater cytotoxic effect compared to KRAS wild-type cells. nih.gov Furthermore, in patient-derived xenograft models of colorectal cancer, the response and tumor inhibition by rigosertib were significantly higher in the KRAS-mutant subgroup. nih.gov This suggests that tumors with activating KRAS mutations may be more sensitive to the therapeutic effects of rigosertib. dovepress.com Clinical trials are currently investigating the combination of rigosertib with immunotherapy in patients with KRAS-mutant non-small cell lung cancer. cancer.gov
Microtubule Dynamics Modulation
Recent research has uncovered another significant mechanism of action for rigosertib: the modulation of microtubule dynamics. researchgate.netnih.govbiorxiv.org Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. hubrecht.eu
Studies utilizing CRISPR-based genetic screens have identified rigosertib as a microtubule-destabilizing agent. nih.govhubrecht.euresearchgate.net It has been demonstrated that rigosertib directly binds to αβ-tubulin heterodimers, the building blocks of microtubules, in a region similar to that of other microtubule destabilizers like colchicine (B1669291). nih.gov This interaction alters microtubule dynamics both in vitro and in vivo. nih.govresearchgate.net The binding of rigosertib to β-tubulin, specifically involving the residue Lys-240, has been shown to be critical for its effect. nih.gov Mutation of this residue has been found to confer resistance to rigosertib. nih.gov
The destabilization of microtubules by rigosertib leads to defects in spindle assembly and mitotic arrest, ultimately inducing apoptosis in cancer cells. nih.govhubrecht.eu It is important to note that there has been some debate in the scientific literature regarding whether rigosertib itself or a contaminant is responsible for this microtubule-destabilizing activity. researchgate.netbiorxiv.orgcytoskeleton.com However, studies using pharmaceutical-grade rigosertib have provided strong evidence that the primary compound is indeed responsible for the observed effects on microtubules. researchgate.netbiorxiv.orgnih.gov
Microtubule-Destabilizing Agent Activity
This compound has been identified as a microtubule-destabilizing agent. mdpi.com This activity is a significant aspect of its mechanism of action, leading to disruptions in cellular processes that are heavily reliant on microtubule dynamics, such as mitosis. mdpi.comaacrjournals.org The destabilization of microtubules by rigosertib contributes to its cytotoxic effects in cancer cells. aacrjournals.org
However, the role of rigosertib as a direct microtubule-destabilizing agent has been a subject of scientific debate. Some studies have suggested that this activity might be attributable to an impurity, ON-01500, present in some commercial preparations of rigosertib. mdpi.comresearchgate.netnih.gov ON-01500 is itself a potent inhibitor of tubulin polymerization. researchgate.netnih.gov Conversely, other research, including CRISPR-based genetic screens, has indicated that even pure, clinical-grade rigosertib possesses intrinsic microtubule-destabilizing properties. mdpi.comnih.govebi.ac.uk These studies have shown that both commercial and clinical-grade rigosertib induce similar cellular effects related to microtubule destabilization. nih.gov
Tubulin Binding and Polymerization Inhibition
The microtubule-destabilizing effect of rigosertib is linked to its ability to bind to tubulin, the fundamental protein subunit of microtubules. nih.govaacrjournals.org Research indicates that rigosertib interacts with αβ-tubulin heterodimers, preventing their polymerization into microtubules. mdpi.com In silico docking analyses and experimental evidence suggest that rigosertib binds to the colchicine-binding site on tubulin. mdpi.comnih.gov
A key piece of evidence supporting this direct interaction is the observation that a specific mutation in β-tubulin, L240F, confers resistance to rigosertib. nih.govresearchgate.net Cells expressing this mutant tubulin show significantly reduced toxicity when treated with rigosertib, strongly suggesting that tubulin is a direct and physiologically relevant target. nih.gov Despite this, some studies using highly purified, clinical-grade rigosertib have reported a lack of direct tubulin binding activity, attributing the previously observed effects to the ON-01500 impurity. researchgate.netnih.govresearchgate.net This discrepancy highlights the ongoing discussion surrounding the precise molecular interactions of rigosertib with tubulin.
Induction of Spindle Abnormalities
A consistent cellular phenotype observed following rigosertib treatment is the induction of mitotic spindle abnormalities. mdpi.comnih.govashpublications.org These abnormalities include the formation of multipolar spindles and misaligned chromosomes during metaphase. mdpi.comebi.ac.uk Such defects in the mitotic spindle apparatus disrupt the proper segregation of chromosomes, leading to a G2/M phase cell cycle arrest and ultimately, apoptosis (programmed cell death). nih.govashpublications.orgmedchemexpress.com
Stress-Induced Phospho-regulatory Circuit Activation
Beyond its direct effects on microtubules, rigosertib is known to activate a stress-induced phospho-regulatory circuit. mdpi.comresearchgate.net This involves the generation of reactive oxygen species (ROS) and the subsequent activation of stress-activated protein kinases, most notably the c-Jun N-terminal kinase (JNK) cascade. mdpi.comresearchgate.netnih.gov
The activation of JNK signaling by rigosertib has been shown to be a consequence of mitotic and oxidative stress. nih.gov Activated JNK can then phosphorylate key components of other signaling pathways, leading to their inactivation. nih.gov For example, rigosertib-induced JNK activation leads to the hyperphosphorylation of proteins in the Ras-Raf-MEK-ERK pathway, rendering them unresponsive to upstream signals and effectively shutting down this pro-proliferative pathway. nih.govresearchgate.net This stress-induced signaling checkpoint appears to be a broader mechanism that can be engaged by various cellular stressors. nih.govresearchgate.net
Other Kinase Interactions
Rigosertib was initially characterized as a multi-kinase inhibitor, and it demonstrates activity against a range of kinases beyond those directly involved in the pathways mentioned above. nih.govnih.gov
Activity against PDGF receptor, Abl, Flt-1, CDK1, Plk2, Src
In recombinant kinase assays, rigosertib has shown inhibitory activity against several kinases, including platelet-derived growth factor receptor (PDGFR), Abelson murine leukemia viral oncogene homolog 1 (Abl), Fms-related tyrosine kinase 1 (Flt-1), cyclin-dependent kinase 1 (CDK1), Polo-like kinase 2 (Plk2), and Src. nih.govresearchgate.net The IC50 values for these kinases range from 18 to 260 nM. While initially identified as a potent Plk1 inhibitor with an IC50 of 9 nM, its broader kinase activity suggests a more complex inhibitory profile. medchemexpress.com
| Kinase | Reported IC50 (nM) |
|---|---|
| Plk1 | 9 |
| PDGFR | 18-260 |
| Abl | 18-260 |
| Flt-1 | 18-260 |
| CDK1 | 18-260 |
| Plk2 | 18-260 |
| Src | 18-260 |
Cyclin-dependent Kinase 1 (CDK1) Inhibition
This compound has been identified as a multi-kinase inhibitor with an affinity for several kinases, including Cyclin-dependent Kinase 1 (CDK1). nih.gov Research indicates that rigosertib acts as a CDK1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 260 nM. mdpi.com The Cyclin B-CDK1 complex is a critical regulator of the G2/M phase of the cell cycle. nih.gov In physiological conditions, CDK1 is kept in an inactive state through phosphorylation. nih.gov The activation of the Cyclin B-CDK1 complex, which involves the dephosphorylation of CDK1, is necessary for entry into mitosis. nih.gov In studies on cholangiocarcinoma EGI-1 cells, treatment with rigosertib led to a significant reduction in the phosphorylation of CDK1. nih.gov This dephosphorylation, coupled with an observed accumulation of Cyclin B, suggests a constant activation of the Cyclin B-CDK1 complex, which can lead to mitotic deregulation and cell death. nih.gov Furthermore, an evaluation of rigosertib in retinoblastoma-derived cells showed a concomitant accumulation of CDK1 phosphorylation, which was presented as a readout for the inhibition of Polo-like kinase 1 (Plk1) activity. mdpi.com
Induction of DNA Damage and G2/M Arrest
A frequently observed cellular response to rigosertib treatment is the arrest of the cell cycle in the G2/M phase. mdpi.com This cell cycle arrest is often linked to the induction of DNA damage. mdpi.comnih.gov Studies have shown that rigosertib treatment promotes the phosphorylation of histone H2AX (γH2AX), a known marker for DNA double-strand breaks. nih.govmedchemexpress.comglpbio.com This effect has been observed in various hematopoietic malignancy cell lines, including MDS-L, HL-60, Jurkat, and Ramos. mdpi.comnih.gov The DNA damage induced by rigosertib consequently leads to a G2/M arrest. mdpi.comnih.gov Further investigation through immunofluorescence staining has revealed that rigosertib can cause abnormal localization of Aurora A kinase, suggesting a disruption of the spindle assembly machinery. nih.gov This perturbation of mitotic spindle formation and deregulated mitotic patterns contribute to the cell cycle arrest and subsequent apoptosis. nih.gov
| Cell Line | Observed Effect | Research Finding |
| MDS-L, HL-60 | G2/M Arrest, Apoptosis | Rigosertib promoted histone H2AX phosphorylation, indicating DNA damage, which led to G2/M arrest and apoptosis. nih.gov |
| Jurkat, Ramos | G2/M Arrest | Rigosertib induced DNA damage-induced G2/M arrest. mdpi.com |
| DU145 (Prostate Cancer) | G2/M Arrest | Rigosertib blocked cell cycle progression in the G2/M phase. glpbio.com |
Mechanisms of Apoptosis Induction
This compound induces apoptosis in cancer cells through multiple signaling pathways. medchemexpress.comglpbio.comtargetmol.com One of the central mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival. medchemexpress.comnih.govebi.ac.uk This inhibition has been demonstrated in various cancer cell lines, including those from head and neck squamous cell carcinoma (HNSCC) and myelodysplastic syndromes (MDS). mdpi.comnih.govnih.gov
In addition to PI3K/Akt inhibition, rigosertib triggers apoptosis by inducing oxidative stress and activating stress-related kinase pathways. nih.govebi.ac.uk Treatment with rigosertib leads to the generation of reactive oxygen species (ROS), which in turn activates the c-Jun NH2-terminal kinase (JNK) and extracellular signal-regulated kinases (ERK1/2). mdpi.comnih.gov The activation of the JNK pathway is a significant contributor to rigosertib-induced apoptosis. nih.gov Furthermore, rigosertib treatment results in the increased phosphorylation and subsequent cytoplasmic translocation of the stress kinase Activating Transcription Factor 2 (ATF-2). mdpi.comnih.gov The movement of ATF-2 to the mitochondria is associated with the induction of apoptosis. mdpi.com In some cell lines, rigosertib's apoptotic effect is also mediated by the activation of caspase 3/7. glpbio.com
| Apoptotic Mechanism | Key Proteins/Pathways Involved | Cell Types Studied |
| PI3K/Akt Pathway Inhibition | PI3K, Akt, mTOR | HNSCC, MDS, Chronic Lymphocytic Leukemia (CLL) nih.govnih.govebi.ac.uk |
| Oxidative Stress & JNK Activation | ROS, JNK, ERK1/2, c-JUN, ATF-2 | HNSCC, CLL nih.govebi.ac.uk |
| Caspase Activation | Caspase 3/7 | A549 (Lung Cancer) glpbio.com |
| Mitochondrial Translocation | ATF-2 | HNSCC mdpi.comnih.gov |
Oxidative Stress Induction and ROS Generation
A key mechanism of rigosertib's anticancer activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.comnih.govnih.gov This has been consistently observed in preclinical studies across different cancer types, including HNSCC and chronic lymphocytic leukemia (CLL). nih.govebi.ac.uk In HNSCC cell lines, rigosertib treatment leads to a dose-dependent increase in ROS levels. nih.gov The generation of ROS is not merely a byproduct but a central driver of the drug's cytotoxic effects. nih.gov
The resulting oxidative stress activates cellular stress response cascades, notably the mitogen-activated protein kinase (MAPK) pathways. nih.gov This includes the activation of JNK and ERK1/2. mdpi.comnih.gov The activation of these stress kinases is a direct consequence of the rigosertib-induced ROS. mdpi.com This cascade ultimately contributes to the inhibition of other signaling pathways and the induction of apoptosis. mdpi.comnih.gov For instance, the mitotic arrest induced by rigosertib can generate oxidative stress that activates the JNK1/2 cascade, which in turn can hyperphosphorylate and inactivate components of the Ras-Raf-MEK signaling pathway. mdpi.com
Nonsense-Mediated mRNA Decay (NMD) Suppression
In addition to its effects on kinase signaling and cell cycle progression, rigosertib has been found to influence mRNA surveillance mechanisms. nih.gov Specifically, gene expression profiling in an MDS-derived cell line (MDS-L) treated with rigosertib revealed a significant impact on the nonsense-mediated mRNA decay (NMD) pathway. nih.gov The NMD system is a critical quality control mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of potentially harmful truncated proteins. biorxiv.org
Modulation of Tumor Immune Environment and Inflammatory Responses
Rigosertib has been shown to modulate the tumor immune microenvironment, suggesting its anti-tumor effects are not limited to direct cytotoxicity. biorxiv.org Studies in colorectal cancer models indicate that rigosertib can reprogram the tumor immune landscape. biorxiv.org This includes increasing the activity of cytotoxic T lymphocytes (CTLs), which are crucial for anti-tumor immunity. biorxiv.org The anti-tumor effect of rigosertib appears to be closely related to this immune response, as evidenced by differing tumor growth outcomes in immune-competent versus immune-deficient mouse models. biorxiv.org In melanoma, it has been reported that rigosertib-mediated inhibition of the RAS-RAF-PI3K pathway can induce the expression of CD40, a key co-stimulatory molecule that can activate the immune microenvironment. biorxiv.org Rigosertib may also improve inflammatory responses by inhibiting pathways like MEK1-ERK in certain contexts. nih.gov
A specific component of rigosertib's immunomodulatory activity involves the activation of the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers inflammatory responses by activating Caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms. researchgate.netresearchgate.net
Research has demonstrated that rigosertib activates NLRP3-dependent inflammatory responses. researchgate.net This activation leads to the secretion of IL-1β and IL-18 in human monocytic (THP1) cells, human cancer organoids, and bone marrow-derived macrophages. researchgate.net This mechanism suggests that rigosertib can reprogram the tumor immune environment, which may contribute to the synergistic effects observed when combined with immune checkpoint inhibitors. researchgate.net
Caspase-1, IL-1β, and IL-18 Secretion
This compound has been shown to stimulate an anti-cancer immune response through the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. globenewswire.com This multiprotein complex is a key component of the innate immune system and, upon activation, triggers a cascade involving Caspase-1, which leads to the maturation and secretion of pro-inflammatory cytokines. globenewswire.comresearcher.life
Preclinical research indicates that Rigosertib's interaction with the NLRP3 inflammasome is a significant part of its mechanism of action. onconova.com The activation of this pathway ultimately results in the secretion of Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), potent cytokines that play a role in orchestrating an inflammatory response against tumor cells. globenewswire.comonconova.com Caspase-1, a cysteine protease, is essential for this process; it proteolytically cleaves the inactive precursor forms (pro-IL-1β and pro-IL-18) into their mature, biologically active forms, which are then secreted from the cell. dovepress.comdergipark.org.tr
Further studies have sought to elucidate the specific molecular targets engaged by Rigosertib to initiate this cascade. Cellular Thermal Shift Assay (CETSA) profiling identified NIMA Related Kinase 7 (NEK7) as a potential target. aacrjournals.orgresearchgate.net NEK7 is a protein known to be essential for the activation and assembly of the NLRP3 inflammasome. aacrjournals.orgresearchgate.net Therefore, Rigosertib's engagement with NEK7 may be the upstream event that triggers NLRP3-dependent inflammatory responses, leading to Caspase-1 activation and subsequent cytokine release. onconova.comaacrjournals.orgresearchgate.net
Research findings have demonstrated this effect in various cancer cell lines. For instance, treatment of human leukemia monocytic (THP1) and non-small cell lung cancer (H358) cells with Rigosertib resulted in the secretion of IL-1β and IL-18. onconova.com The dependency on the NLRP3 inflammasome was confirmed in these experiments by co-treating the cells with MCC950, a selective inhibitor of NLRP3, which subsequently blocked the Rigosertib-induced secretion of these cytokines. onconova.com
The data from these preclinical studies are summarized in the table below.
Table 1: Effect of Rigosertib on Inflammasome Activation and Cytokine Secretion in Cancer Cell Lines
| Cell Line | Treatment | Target Pathway | Measured Cytokines | Observed Effect on Cytokine Secretion | Source |
| THP1 (Human Leukemia) | Rigosertib (2 µM) | NLRP3 Inflammasome / Caspase-1 | IL-1β, IL-18 | Increased secretion of IL-1β and IL-18 was detected in the cell supernatant. | onconova.com |
| H358 (NSCLC - KRAS G12C) | Rigosertib (20 µM) | NLRP3 Inflammasome / Caspase-1 | IL-1β, IL-18 | Increased secretion of IL-1β and IL-18 was detected in the cell supernatant. | onconova.com |
| H358 (NSCLC - KRAS G12C) | Rigosertib + MCC950 (NLRP3 Inhibitor) | NLRP3 Inflammasome / Caspase-1 | IL-1β, IL-18 | The Rigosertib-induced secretion of cytokines was inhibited, confirming the pathway's dependency on NLRP3 activation. | onconova.com |
This mechanism provides a rationale for the synergy observed between Rigosertib and immune checkpoint inhibitors in clinical studies involving KRAS-mutated cancers. globenewswire.comresearchgate.net By inducing a pro-inflammatory tumor microenvironment through the secretion of IL-1β and IL-18, Rigosertib may enhance the efficacy of immunotherapies. globenewswire.com
Preclinical Research on Rigosertib Sodium
In Vivo Studies
Tumor Growth Inhibition in Xenograft Models
Rigosertib (B1238547) has demonstrated significant tumor growth inhibition in a variety of xenograft nude mouse models. In studies involving human tumor cell lines implanted in mice, rigosertib markedly suppressed the growth of tumors derived from Bel-7402 (hepatocellular carcinoma), MCF-7 (breast cancer), and MIA-PaCa (pancreatic cancer) cells. medchemexpress.comtargetmol.comglpbio.com Similarly, it has shown inhibitory effects on tumor growth in a xenograft model using BT20 breast cancer cells. medchemexpress.comtargetmol.comglpbio.com The compound has been shown to be effective in killing a wide array of tumor cells while having minimal effect on non-tumoral cells. mdpi.com
In the context of head and neck squamous cell carcinoma (HNSCC), rigosertib has shown potent antiproliferative activity. aacrjournals.org In orthotopic xenograft models of HNSCC, rigosertib treatment led to regression and significant growth reduction in tumors. aacrjournals.org This efficacy is, in part, attributed to its ability to inhibit the PI3K/Akt/mTOR pathway and induce oxidative stress, leading to cell cycle arrest and apoptosis. nih.govmdpi.com
For colorectal cancer, rigosertib exhibited a cytotoxic effect, with a more pronounced impact on KRAS-mutant cells. cancerbiomed.org In xenograft models using DLD1 (KRAS mutant) and SW48 (RAS wild-type) colorectal cancer cells, rigosertib significantly inhibited tumor growth in the DLD1 model. cancerbiomed.org
Furthermore, rigosertib has been investigated in neuroblastoma, where it delayed tumor growth in a MYCN-amplified neuroblastoma patient-derived xenograft (PDX) model. nih.gov
Table 1: Summary of Rigosertib's Effect on Tumor Growth in Xenograft Models This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | Model | Outcome | Reference |
| Bel-7402 | Hepatocellular Carcinoma | Xenograft | Marked tumor growth inhibition | medchemexpress.com, targetmol.com, glpbio.com |
| MCF-7 | Breast Cancer | Xenograft | Marked tumor growth inhibition | medchemexpress.com, targetmol.com, glpbio.com |
| MIA-PaCa | Pancreatic Cancer | Xenograft | Marked tumor growth inhibition | medchemexpress.com, targetmol.com, glpbio.com |
| BT20 | Breast Cancer | Xenograft | Tumor growth inhibition | medchemexpress.com, targetmol.com, glpbio.com |
| HN11 | Head and Neck Squamous Cell Carcinoma | Orthotopic Xenograft | Significant growth reduction | aacrjournals.org |
| 584 | Head and Neck Squamous Cell Carcinoma | Orthotopic Xenograft | Tumor regression | aacrjournals.org |
| DLD1 (KRAS mutant) | Colorectal Cancer | Xenograft | Significant tumor growth inhibition | cancerbiomed.org |
| SW48 (RAS wild-type) | Colorectal Cancer | Xenograft | Little effect on tumor growth | cancerbiomed.org |
| MYCN-amplified | Neuroblastoma | PDX | Delayed tumor growth | nih.gov |
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more predictive of clinical outcomes. nih.gov Rigosertib has been evaluated in several PDX models.
In the context of colorectal cancer, rigosertib demonstrated significantly higher tumor inhibition in a KRAS-mutant subgroup of PDX models compared to a RAS wild-type subgroup. cancerbiomed.orgnih.gov Furthermore, rigosertib was effective in a PDX model derived from a KRAS-mutant colorectal cancer patient who was resistant to standard chemotherapy regimens. nih.gov
For head and neck squamous cell carcinoma (HNSCC), rigosertib induced growth reduction in three out of eight direct patient tumor lines. aacrjournals.org The responsive tumor lines were characterized by a combination of a PIK3CA-activating event and a p53-inactivating event.
Preclinical studies using PDX models of pancreatic tumors also showed promising data for rigosertib. mdpi.com However, these findings did not translate into improved survival in a subsequent clinical trial combining rigosertib with gemcitabine (B846) for metastatic pancreatic cancer. mdpi.comcancernetwork.com
A study on neuroblastoma also utilized a MYCN-amplified PDX model, where rigosertib was found to delay tumor growth and prolong the survival of the mice. nih.gov
Table 2: Rigosertib in Patient-Derived Xenograft (PDX) Models This table is interactive. You can sort and filter the data.
| Cancer Type | Genetic Marker | Outcome | Reference |
| Colorectal Cancer | KRAS-mutant | Significantly higher tumor inhibition compared to RAS wild-type | cancerbiomed.org, nih.gov |
| Colorectal Cancer | KRAS-mutant (chemo-resistant) | Effective tumor inhibition | nih.gov |
| Head and Neck Squamous Cell Carcinoma | PIK3CA-activating and p53-inactivating events | Growth reduction in 3 of 8 patient tumor lines | aacrjournals.org, |
| Pancreatic Cancer | Not specified | Good preclinical data | mdpi.com |
| Neuroblastoma | MYCN-amplified | Delayed tumor growth and prolonged survival | nih.gov |
Effects on Tumor Immune Microenvironment
Rigosertib has been shown to modulate the tumor immune microenvironment. onconova.comglobenewswire.com Its mechanisms of action include targeting proteins with a RAS binding domain, which allows it to influence the PI3K and PLK-1 pathways, as well as the immune landscape within the tumor. onconova.comglobenewswire.com
In studies on metastatic melanoma, rigosertib's efficacy is linked to the activity of CD40, a receptor expressed on antigen-presenting cells. mdpi.comnih.gov By inhibiting the Ras/Raf/PI3K pathway, rigosertib promotes the expression of CD40, which in turn induces immunogenic cell death and enhances the response to immune checkpoint inhibitors. mdpi.comnih.govresearchgate.net
Research in colorectal cancer has revealed that rigosertib promotes anti-tumor immunity by inducing the autophagic degradation of Programmed cell death ligand 1 (PD-L1) in cancer cells. nih.gov This downregulation of PD-L1 was observed both in vitro and in vivo. nih.gov In immunocompetent mouse models of colorectal cancer, rigosertib treatment led to increased tumor growth arrest and a robust anti-tumor immune response compared to immunodeficient models. nih.gov
Further studies have shown that rigosertib promotes T cell and NK cell responses while attenuating tumor-associated M2 macrophages in the tumor microenvironment. researchgate.net Additionally, there is evidence suggesting rigosertib may have anti-angiogenic properties through the regulation of the angiogenic marker CD31. nih.gov
Clinical Development of Rigosertib Sodium
Clinical Trial Phases and Progress
The clinical development of rigosertib (B1238547) sodium has encompassed a broad range of studies, from early Phase 1 trials to large-scale Phase 3 investigations. onconova.comfirstwordpharma.com Both intravenous and oral formulations of the drug have been evaluated. onconova.comfirstwordpharma.com Initial Phase 1 and 2 trials in MDS and myeloid leukemias showed promising results, with some patients exhibiting a complete or partial bone marrow blast response and subsequent hematological improvement. nih.gov These encouraging early findings led to the initiation of larger, more definitive Phase 3 trials. nih.gov
One pivotal Phase 3 trial, known as the ONTIME study, evaluated intravenous rigosertib in high-risk MDS patients who had previously been treated with hypomethylating agents. onconova.com Another significant Phase 3 trial, INSPIRE (NCT02562443), was an international, randomized, controlled study comparing rigosertib to a physician's choice of treatment in MDS patients who had failed therapy with a hypomethylating agent. nihr.ac.ukclinicaltrialsregister.eu
In addition to monotherapy, rigosertib has been studied in combination with other chemotherapeutic agents. researchgate.net For instance, a Phase 1/2 trial investigated the combination of oral rigosertib with azacitidine in patients with MDS, acute myeloid leukemia (AML), or chronic myelomonocytic leukemia (CMML). clinicaltrials.gov The development program has also explored different dosing schedules to optimize the benefit-risk profile. clinicaltrials.gov
While some Phase 3 trials did not meet their primary endpoints, leading to setbacks in the clinical progression of the drug, research has continued. nih.gov The focus has partly shifted to identifying biomarkers that could predict patient response, aiming to tailor the therapy to those most likely to benefit. nih.gov As of early 2024, rigosertib sodium is under clinical development by Traws Pharma and is in Phase 2 for squamous cell carcinoma. pharmaceutical-technology.com
Targeted Oncological Indications
The primary oncological focus for the clinical development of this compound has been Myelodysplastic Syndromes (MDS).
MDS are a group of disorders characterized by the ineffective production of blood cells in the bone marrow. nihr.ac.uk Rigosertib has been investigated across the spectrum of MDS, from low-risk to high-risk disease.
Oral rigosertib has been studied in patients with lower-risk MDS. clinicaltrials.govashpublications.org A Phase 2 trial, ONTARGET, was initiated to study transfusion-dependent low-risk MDS patients. onconova.com This randomized, two-arm study evaluated the efficacy and safety of oral rigosertib in this patient population. onconova.com
A key goal in the treatment of lower-risk MDS is achieving independence from red blood cell transfusions. nihr.ac.uk Oral rigosertib has been specifically investigated for its potential to reduce transfusion needs. firstwordpharma.comascopubs.org A Phase 2 study of oral rigosertib in transfusion-dependent lower-risk MDS patients showed that 47% of evaluable patients achieved transfusion independence, defined as no red blood cell transfusions for at least 8 consecutive weeks. ascopubs.orgresearchgate.net In this study, many of the responding patients had been refractory to prior treatment with erythropoiesis-stimulating agents (ESAs). ascopubs.orgresearchgate.net Another Phase 2 study reported that of 33 patients on intermittent dosing for at least 8 weeks, 15 (45%) achieved transfusion independence. ashpublications.org
A critical area of unmet need in MDS is for patients who have failed or are refractory to hypomethylating agents (HMAs) like azacitidine and decitabine. nihr.ac.uknih.gov Rigosertib has been extensively studied in this patient population. onconova.comnihr.ac.uknih.gov The ONTIME Phase 3 trial specifically enrolled high-risk MDS patients who were refractory to, had relapsed after, or were intolerant to azacitidine or decitabine. onconova.com Early phase trials also showed signs of clinical activity in higher-risk MDS patients who were refractory to HMAs. firstwordpharma.comdrugdiscoverytrends.com Research has indicated that rigosertib may work by ameliorating multiple dysregulated signaling pathways in high-grade MDS. nih.gov
Clinical Trial Data for Rigosertib in MDS
| Trial Phase | Patient Population | Key Findings |
|---|---|---|
| Phase 1/2 | High-Risk MDS post-DNMT inhibitor | 40% bone marrow blast response in evaluable patients. nih.gov |
| Phase 2 | Transfusion-Dependent Low-Risk MDS | 47% of evaluable patients achieved transfusion independence. ascopubs.orgresearchgate.net |
| Phase 3 (ONTIME) | High-Risk MDS post-HMA | Compared rigosertib plus best supportive care to best supportive care alone. onconova.com |
| Phase 3 (INSPIRE) | MDS post-HMA failure | Compared rigosertib to physician's choice of treatment. nihr.ac.ukclinicaltrialsregister.eu |
Transfusion Dependence in MDS
Acute Myeloid Leukemia (AML)
This compound has been investigated in clinical trials for patients with Acute Myeloid Leukemia (AML), often in the context of relapsed or refractory disease. ontosight.ai Phase I and II trials have explored its use both as a single agent and in combination with other chemotherapy drugs. nih.govresearchgate.netspringer.com
A Phase I/II trial evaluated the safety and efficacy of a 72-hour to 120-hour intravenous infusion of rigosertib in patients with refractory AML or Acute Lymphocytic Leukemia (ALL). clinicaltrials.gov The study design involved an initial intravenous administration followed by continuous oral rigosertib. clinicaltrials.gov
Furthermore, a Phase I study of rigosertib took place in patients with refractory leukemia or myelodysplastic syndrome (MDS). drugbank.com Extensive studies with rigosertib have been conducted in over 600 patients with both solid tumors and hematological cancers, including AML. onconova.com
Acute Lymphocytic Leukemia (ALL)
The clinical development of this compound has included investigations into its potential for treating Acute Lymphocytic Leukemia (ALL). A Phase I/II, open-label, single-center study was designed to assess the safety and efficacy of rigosertib administered as a 72-hour and 120-hour intravenous infusion in patients with refractory ALL or Acute Myeloid Leukemia (AML). clinicaltrials.gov This trial planned to administer rigosertib intravenously for the first two cycles, followed by oral administration. clinicaltrials.gov Additionally, a Phase I study evaluated rigosertib in patients with refractory leukemias, which included ALL. drugbank.comdrugbank.com
Chronic Myeloid Leukemia (CML)
This compound has been a subject of early-phase clinical investigation for the treatment of Chronic Myeloid Leukemia (CML). A Phase I clinical trial was completed that included patients with CML, alongside other leukemias and myelodysplastic syndrome. drugbank.comdrugbank.com This indicates an initial exploration of the compound's activity in this patient population.
Chronic Lymphocytic Leukemia (CLL)
This compound has been evaluated in early-stage clinical trials for patients with relapsed and refractory Chronic Lymphocytic Leukemia (CLL). nih.gov Preclinical studies showed that rigosertib induces apoptosis in CLL cells while having less of an effect on normal B-cells and T-cells. nih.govmedchemexpress.com
A Phase I study assessed the safety and toxicity of rigosertib in patients with various relapsed/refractory B-cell malignancies, including CLL. nih.gov In this trial, escalating doses of rigosertib were administered. While the treatment was well-tolerated with limited hematologic toxicity, no objective responses were observed in the heavily pre-treated patient population. nih.gov Half of the 14 patients in the study experienced stable disease, while the other half had progressive disease. nih.gov Development for refractory/relapsed CLL was also noted as having been previously pursued. pharmaceutical-technology.compharmaceutical-technology.com
Pancreatic Cancer
Metastatic Pancreatic Adenocarcinoma
This compound has been investigated as a potential treatment for metastatic pancreatic adenocarcinoma, reaching Phase III clinical trials. nih.govpatsnap.comdrugbank.com The rationale for its use stemmed from preclinical data suggesting its activity against pancreatic cancer models. nih.gov
A Phase II/III randomized, controlled study (ONTRAC) was conducted to compare the efficacy of gemcitabine (B846) alone versus rigosertib combined with gemcitabine in patients with previously untreated metastatic pancreatic cancer. onconova.com The trial enrolled 160 patients. nih.gov
Gemcitabine Combination Strategies
The primary clinical investigation of rigosertib in pancreatic cancer focused on its combination with gemcitabine. nih.govcancernetwork.comaacrjournals.org This strategy was based on preclinical studies that indicated a synergistic antitumor effect when the two agents were combined. cancernetwork.comaacrjournals.org
A Phase I dose-escalation study was conducted to determine the recommended Phase II dose of rigosertib in combination with gemcitabine for patients with solid tumors, with a specific cohort for pancreatic cancer. aacrjournals.org The study established a tolerable dose for the combination. aacrjournals.org
This led to the Phase II/III ONTRAC trial, which directly compared gemcitabine plus rigosertib to gemcitabine monotherapy in 160 patients with previously untreated metastatic pancreatic cancer. nih.govcancernetwork.com Patients in the combination arm received gemcitabine followed by a two-hour infusion of rigosertib. cancernetwork.com Despite the promising preclinical data and a tolerable safety profile in the Phase I study, this larger trial failed to demonstrate a survival benefit for the combination therapy. nih.govcancernetwork.com
Squamous Cell Carcinoma (SCC)
This compound has been the subject of clinical investigation across a range of squamous cell carcinomas (SCCs), particularly in patients with advanced or treatment-resistant disease. clinicaltrials.govdralexandrejacome.com.br Laboratory studies suggest that the compound functions by inhibiting cell division in cancerous cells, leading to their death. stanford.edustanfordhealthcare.org
Rigosertib has been evaluated in patients with Head and Neck Squamous Cell Carcinoma (HNSCC). drugbank.com A Phase I clinical trial was designed to determine the highest safe dose of oral rigosertib when administered alongside cisplatin (B142131) and chemoradiotherapy for patients with intermediate- or high-risk HNSCC. drugbank.comclinicaltrials.gov
Furthermore, a multicenter, Phase II study (NCT01807546) investigated the efficacy of oral rigosertib in patients with relapsed or metastatic HNSCC who had previously undergone platinum-based chemotherapy. clinicaltrials.govdrugbank.comselleckchem.com This trial enrolled patients with both human papillomavirus (HPV)-positive and HPV-negative SCC. clinicaltrials.govstanford.edu An earlier Phase I trial in patients with various advanced solid malignancies reported notable activity in HNSCC, achieving one complete response and one partial response. nih.gov That study suggested that tumors with activation of the PI3K pathway and inactivated p53 might be more responsive to the treatment. nih.gov
Table 1: Clinical Trials of Rigosertib in Head and Neck Squamous Cell Carcinoma
| Trial ID | Phase | Title | Status | Interventions |
|---|---|---|---|---|
| NCT02107235 | Phase 1 | Platinum-based Chemoradiotherapy and Rigosertib in Head and Neck Cancer drugbank.comclinicaltrials.gov | Recruiting | Rigosertib, Cisplatin, Radiation Therapy clinicaltrials.gov |
| NCT01807546 | Phase 2 | Oral Rigosertib for Squamous Cell Carcinoma clinicaltrials.govselleckchem.com | Completed | This compound clinicaltrials.gov |
A significant focus of rigosertib's clinical development has been on its use for squamous cell carcinoma associated with Recessive Dystrophic Epidermolysis Bullosa (RDEB). RDEB is a rare, inherited skin disease where patients are at a high risk of developing an aggressive form of SCC, which is often fatal. clinicaltrials.goveb-haus.orgnih.govascopubs.org
Preclinical research identified rigosertib as a compound that could selectively induce cell death in RDEB SCC cells while having a minimal effect on normal skin cells at similar concentrations. clinicaltrials.goveb-haus.orgnih.govaacrjournals.org These findings identified polo-like kinase 1 (PLK1) as a key therapeutic target. nih.govdebra.org This promising preclinical data supported the initiation of a "first in RDEB" clinical trial to assess the efficacy of rigosertib in this patient population. nih.govaacrjournals.org
A Phase I/II open-label clinical trial (NCT04177498) was launched to evaluate rigosertib in RDEB patients with advanced SCC that is unresectable or metastatic and has not responded to standard treatments. debra.orgmycancergenome.orgcancer.gov Early results from a Phase 2 study have been encouraging, showing that four out of five patients with treatment-refractory RDEB-SCC achieved an objective response. medscape.com Of these, two patients had a complete response, and two had a partial response. medscape.com The first patient treated in Europe reportedly experienced a complete response, with all three target lesions eliminated after six months of therapy. cure-eb.org The trial investigates both oral and intravenous formulations of rigosertib. medscape.comcenterwatch.com
Table 2: Clinical Trial of Rigosertib in RDEB-Associated Squamous Cell Carcinoma
| Trial ID | Phase | Title | Status | Purpose |
|---|---|---|---|---|
| NCT04177498 | Early Phase 1 / Phase 2 | Rigosertib for RDEB-SCC clinicaltrials.govmycancergenome.orgcancer.gov | Recruiting | To assess the efficacy and safety of rigosertib in treating patients with RDEB and advanced SCC. debra.orgcancer.gov |
The clinical investigation of rigosertib has extended to several other types of squamous cell carcinomas. nih.govpharmaceutical-technology.com A significant Phase II clinical trial (NCT01807546) was designed to evaluate the efficacy of oral rigosertib in patients with various forms of relapsed or metastatic SCC who had previously received platinum-based chemotherapy. clinicaltrials.govstanfordhealthcare.org The cancers studied in this trial included esophageal, skin, cervical, penile, and anal squamous cell carcinomas. clinicaltrials.govstanford.edudrugbank.comselleckchem.com
For cervical cancer specifically, preclinical in vitro and in vivo research has suggested that rigosertib may be a more effective radiosensitizer than cisplatin. nih.gov These studies indicated that rigosertib may work by synchronizing cervical cancer cells in the G2/M phase of the cell cycle, which is the most sensitive phase to radiation treatment. nih.gov The portion of the NCT01807546 trial dedicated to cervical SCC has been completed. drugbank.com Rigosertib has also been evaluated for anal cancer within this Phase II study, where it is recognized as a dual inhibitor of the PIK3CA and polo-like kinase 1 (PLK1) pathways. dralexandrejacome.com.br
Table 3: Clinical Trial of Rigosertib in Various Squamous Cell Carcinomas
| Trial ID | Phase | Title | Status | Included SCC Types |
|---|---|---|---|---|
| NCT01807546 | Phase 2 | Oral Rigosertib for Squamous Cell Carcinoma clinicaltrials.govselleckchem.com | Completed | Esophageal, Skin, Cervical, Penile, Anal, Lung, Head and Neck clinicaltrials.govstanfordhealthcare.orgdrugbank.com |
Recessive Dystrophic Epidermolysis Bullosa (RDEB) Associated SCC
Lung Cancer
Rigosertib is under investigation as a combination therapy for KRAS-mutated non-small cell lung cancer (NSCLC). cancer.gov KRAS is the most common genetic mutation found in lung adenocarcinomas. cancer.gov Rigosertib is believed to function by blocking the expression of mutated KRAS and may enhance the body's immune response, potentially making immunotherapy more effective. cancer.gov
A Phase I/IIa clinical trial (NCT04263090) was initiated to evaluate oral rigosertib in combination with nivolumab (B1139203) for patients with stage IV KRAS-mutated lung adenocarcinoma who have progressed on first-line therapy. cancer.govlarvol.com The goal of the combination is to overcome resistance to immune checkpoint inhibitors. cancernetwork.compharmacytimes.comtargetedonc.com
Updated data presented at the European Society for Medical Oncology (ESMO) Congress in 2022 from 14 evaluable patients showed an encouraging early signal of efficacy. The results included one complete response and two partial responses in a heavily pre-treated population. Notably, these responses occurred in patients with three distinct KRAS mutation variants, suggesting rigosertib's mechanism may be agnostic to the specific type of KRAS mutation.
Table 4: Clinical Trial of Rigosertib in KRAS-Mutated NSCLC
| Trial ID | Phase | Title | Status | Interventions |
|---|---|---|---|---|
| NCT04263090 | Phase 1/2a | Rigosertib and Nivolumab Combination Therapy for the Treatment of Stage IV Lung Adenocarcinoma Patients with KRAS Mutation cancer.gov | Ongoing | Rigosertib, Nivolumab cancer.gov |
Melanoma
The potential for rigosertib to treat metastatic melanoma is also being explored, particularly in combination with immunotherapy. cancer.gov Preclinical studies have suggested that rigosertib may enhance the effectiveness of immune checkpoint blockade therapies. onconova.com The scientific rationale is that rigosertib could help convert immunologically "cold" tumor microenvironments, which lack immune cell infiltration, into "hot" tumors that are more responsive to immune attack. onconova.comvumc.org
One preclinical study using mouse models found that rigosertib as a single agent inhibited tumor growth by approximately 50%, and this effect increased to about 70% when combined with anti-PD-1 and anti-CTLA-4 immunotherapies. vumc.org
Based on this preclinical evidence, an investigator-sponsored Phase II clinical trial was initiated. onconova.comclinicaltrials.gov This study is evaluating oral rigosertib combined with pembrolizumab (B1139204) in patients with unresectable or metastatic melanoma that has proven refractory to prior treatment with PD-1 inhibitors. cancer.govclinicaltrials.govcenterwatch.com The primary objective of the trial is to determine the efficacy of this combination therapy. cancer.govclinicaltrials.gov The first patient in this trial was dosed in May 2023. onconova.com
Table 5: Clinical Trial of Rigosertib in Melanoma
| Trial ID | Phase | Title | Status | Interventions |
|---|---|---|---|---|
| NCT05788221 | Phase 2 | Rigosertib Plus Pembrolizumab in Treating Patients With Unresectable/Metastatic Melanoma Refractory to PD-1 Inhibitors cancer.govclinicaltrials.gov | Recruiting | Rigosertib, Pembrolizumab cancer.gov |
Metastatic Melanoma
Another Phase II trial in metastatic melanoma, sponsored by the Vanderbilt-Ingram Cancer Center, was suspended due to the unavailability of the drug. springer.com Rigosertib is also listed as being under development for the treatment of metastatic melanoma. pharmaceutical-technology.com
Table 1: Clinical Trial of Rigosertib in Metastatic Melanoma
| Trial Identifier | Phase | Status | Intervention | Patient Population | Primary Objective |
|---|
Ovarian Cancer
The development of rigosertib for ovarian cancer has included early-phase clinical trials. A Phase II single-agent trial was initiated to evaluate its efficacy in this patient population. symbiopharma.comdrugbank.com Earlier, in a first-in-human Phase I study of intravenous rigosertib for solid tumors, one patient with advanced ovarian cancer demonstrated a prolonged objective response, remaining free of disease progression for 24 months. nih.govnih.govnih.gov
According to clinical trial databases, a Phase II study evaluating a 2-hour infusion of this compound (ON 01910.Na) in patients with ovarian cancer has been completed (NCT00856791). drugbank.comdrugbank.com However, other reports indicate that development for this specific indication was later discontinued. pharmaceutical-technology.com
Table 2: Clinical Trial of Rigosertib in Ovarian Cancer
| Trial Identifier | Phase | Status | Title | Intervention |
|---|
Other Solid Tumors
Beyond melanoma and ovarian cancer, rigosertib has been investigated in a range of other solid tumors, both preclinically and in early clinical studies. symbiopharma.comnih.govclinicaltrials.euonconova.com These investigations have explored rigosertib as a monotherapy and in combination with other chemotherapeutic agents. nih.gov A Phase I study, for instance, was designed for adult patients with advanced solid malignancies to assess an oral formulation of the drug. nih.govaacrjournals.org Another trial is assessing rigosertib in patients with squamous cell carcinoma associated with recessive dystrophic epidermolysis bullosa (RDEB). pharmaceutical-technology.comclinicaltrials.govclinicaltrials.eu
Liver Cancer
Preclinical research demonstrated rigosertib's ability to inhibit liver cancer in xenograft mouse models. nih.gov This foundational work supported its entry into clinical trials for patients with liver cancer. drugbank.comnih.gov A Phase I, open-label, dose-escalation study was conducted to evaluate rigosertib (ON 01910.Na) in combination with other established chemotherapy agents. clinicaltrials.gov The study included two arms: one combining rigosertib with irinotecan (B1672180) and another combining it with oxaliplatin (B1677828) for patients with hepatoma and other advanced cancers. clinicaltrials.gov The primary goal was to establish a safe and tolerable dose for the combination therapies. clinicaltrials.gov
Breast Cancer
The investigation of rigosertib in breast cancer has primarily been at the preclinical stage. Successful inhibition of breast cancer was observed in in vivo xenograft mouse models. nih.gov Furthermore, rigosertib has demonstrated efficacy in patient-derived breast cancer models. nih.govaacrjournals.org Onconova Therapeutics, the developer, is also reported to be evaluating opportunities for future combination studies in breast cancer. onconova.com
Colorectal Cancer
Rigosertib's potential in colorectal cancer has been explored in preclinical settings. aacrjournals.org Research has shown that it can inhibit cell proliferation and cell cycle progression in colorectal cancer cell lines. researchgate.net This effect was found to be dependent on the mutational status of the K-Ras gene. nih.govresearchgate.net Additionally, studies have suggested that rigosertib may act as an anti-angiogenic agent by regulating the expression of the angiogenic marker CD31. nih.govresearchgate.net While rigosertib is a potent growth inhibitor in the majority of colorectal cancer cell lines tested in vitro, early studies on patient-derived explants did not show significant anti-tumor activity. aacrjournals.org There have been indications of potential future development for colorectal cancer.
Neuroblastoma
Preclinical studies have identified neuroblastoma as a particularly sensitive cancer type to rigosertib. nih.govnih.govresearchgate.net Analysis of hundreds of cancer cell lines showed neuroblastoma to be among the most responsive tumors to the drug. nih.gov In preclinical models of high-risk neuroblastoma, rigosertib has been shown to disrupt tumor organoids, reduce cell viability, and induce apoptosis and cell cycle arrest. nih.govaacrjournals.org In vivo studies using a patient-derived xenograft (PDX) model of high-risk, MYCN-amplified neuroblastoma found that treatment with rigosertib delayed tumor growth and extended survival. nih.gov Currently, rigosertib is listed as being under development for neuroblastoma. pharmaceutical-technology.com
Myelofibrosis
This compound has been evaluated in Phase II clinical trials for the treatment of myelofibrosis (MF), a serious bone marrow disorder. nih.gov The primary goals of these studies were to assess the efficacy of oral rigosertib in improving anemia and symptoms associated with MF, as well as reducing spleen size in patients with splenomegaly. onclive.com One such study, a Phase II trial (NCT01783395), investigated the effects of oral rigosertib in patients with MF and anemia. onclive.com Another Phase II trial (NCT02730884) was a single-arm study designed to evaluate the efficacy and safety of oral rigosertib in a similar patient population, though this trial was ultimately terminated. nih.gov
The development of rigosertib for myeloproliferative neoplasms, including myelofibrosis, was also noted as part of its broader clinical investigation profile. nih.gov
Table 1: Clinical Trial Information for this compound in Myelofibrosis
| Phase | NCT Number | Status | Key Objectives/Findings |
| Phase II | NCT01783395 | Complete | To assess the efficacy of oral rigosertib in improving anemia and symptoms, and in decreasing spleen size. onclive.com |
| Phase II | NCT02730884 | Terminated | To evaluate the efficacy and safety of oral rigosertib in patients with myelofibrosis and anemia. nih.gov |
Chronic Myelomonocytic Leukemia (CMML)
Table 2: Clinical Trial Information for this compound in Chronic Myelomonocytic Leukemia
| Phase | NCT Number | Status | Key Findings |
| Phase I/II | NCT01926587 | Complete | Combination with azacitidine showed a 78% overall response rate in the MDS/CMML patient group. targetedonc.comjci.org |
| Phase III | NCT02562443 (INSPIRE) | Complete | Did not meet the primary endpoint of improved overall survival in higher-risk MDS patients post-hypomethylating agent failure. selleckchem.comresearchgate.net |
Rhabdomyosarcoma
The investigation of this compound for rhabdomyosarcoma (RMS) has primarily been in the preclinical setting. clinicaltrials.gov Studies have shown that rigosertib can decrease the viability of RMS cell lines. nih.gov The mechanism behind this is the induction of mitotic arrest, which leads to programmed cell death (apoptosis). nih.gov Research indicates that rigosertib functions as a microtubule-destabilizing agent by binding to tubulin, which interferes with the assembly of the mitotic spindle. nih.gov
This cytotoxic effect was observed in both RMS and neuroblastoma cells, particularly those with mutations in the RAS gene. nih.gov Interestingly, in these specific cancer types, the cell death induced by rigosertib was not found to be a result of inhibiting the RAS signaling pathway, suggesting its mechanism of action can be dependent on the cell type. selleckchem.comnih.gov
Table 3: Preclinical Research Findings for this compound in Rhabdomyosarcoma
| Study Type | Model | Key Findings |
| In vitro | Rhabdomyosarcoma cell lines | Decreased cell viability through induction of mitotic arrest and apoptosis. nih.gov |
| Mechanistic | Rhabdomyosarcoma and neuroblastoma cells | Acts as a microtubule-destabilizing agent by interfering with mitotic spindle assembly. nih.gov |
| Genetic Context | RAS-mutated Rhabdomyosarcoma cells | Demonstrated efficacy in cell lines with RAS mutations. nih.gov |
Renal Cell Carcinoma
The clinical development of this compound for the treatment of renal cell carcinoma is currently in the preclinical stage. In vitro studies have demonstrated that rigosertib possesses cytotoxic activity against a wide array of human tumor cell lines. onconova.com However, specific detailed findings regarding its efficacy and mechanism of action in renal cell carcinoma cell lines have not been extensively published. One study noted that cell lines derived from kidney tumors were among the most refractive to rigosertib treatment in a panel of 20 cohorts tested. onconova.com
Table 4: Research Status for this compound in Renal Cell Carcinoma
| Development Phase | Key Findings |
| Preclinical | In vitro studies have shown broad cytotoxic activity, but kidney tumor cell lines appeared to be less sensitive. onconova.com |
Human Papillomavirus (HPV) Associated Cancer
This compound has been investigated for its potential in treating squamous cell carcinomas (SCC), including those associated with the human papillomavirus (HPV). A Phase II clinical trial (NCT01807546) was designed to assess the efficacy of oral rigosertib in patients with either HPV-positive or HPV-negative relapsed or metastatic SCC. The primary goal of this study was to determine if treatment with rigosertib could lead to a decrease in tumor size. The trial enrolled patients with various types of SCC, including head and neck, cervical, anal, and penile cancers, which can be HPV-associated.
Prior to this, a Phase I study of oral rigosertib in patients with advanced solid malignancies (NCT00976378) showed notable antitumor activity in patients with head and neck SCC. In this earlier trial, one patient achieved a complete response and another had a partial response. Molecular analysis of the tumors that responded suggested that alterations in the PI3K, p53, and Wnt/β-catenin signaling pathways could be potential biomarkers of response.
Table 5: Clinical Trial Information for this compound in HPV-Associated Cancer
| Phase | NCT Number | Status | Key Objectives/Findings |
| Phase II | NCT01807546 | Complete | To evaluate tumor size reduction in patients with HPV-positive or HPV-negative SCC. |
| Phase I | NCT00976378 | Complete | Showed antitumor activity in head and neck SCC, with one complete and one partial response. |
Thymic Carcinoma
The clinical development of this compound has shown preliminary signs of efficacy in thymic carcinoma. In a Phase I study (NCT01360853) that combined rigosertib with gemcitabine for patients with solid tumors, a partial response was observed in a patient with thymic cancer. targetedonc.com Furthermore, other clinical research has indicated that rigosertib treatment has led to complete or partial responses in individuals with thymic carcinoma. These findings suggest a potential therapeutic role for rigosertib in this rare and aggressive type of cancer.
Table 6: Clinical Trial Information for this compound in Thymic Carcinoma
| Phase | NCT Number | Status | Key Findings |
| Phase I | NCT01360853 | Unknown | A partial response was observed in a patient with thymic cancer when rigosertib was combined with gemcitabine. targetedonc.com |
| Not specified | Not specified | Not specified | Clinical trials have reported complete or partial responses in subjects with thymic carcinoma. |
Waldenstrom Macroglobulinemia
Table 7: Clinical Trial Information for this compound in Waldenstrom Macroglobulinemia
| Phase | NCT Number | Status | Key Findings |
| Phase I | NCT00861510 | Complete | Included patients with Waldenstrom Macroglobulinemia, but development for this indication was later discontinued. onconova.comclinicaltrials.gov |
Hairy Cell Leukemia
The clinical development of this compound included investigations into its potential as a treatment for several B-cell malignancies, including hairy cell leukemia (HCL). pharmaceutical-technology.compharmaceutical-technology.comglobaldata.com A Phase I study (NCT00861510) enrolled patients with various relapsed or refractory B-cell cancers, such as HCL, chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and multiple myeloma (MM). medchemexpress.comnih.gov The primary goal of this trial was to assess the safety and tolerability of rigosertib.
In this study, rigosertib was found to be well-tolerated as a single agent, with no dose-limiting toxicities observed. However, significant single-agent anti-tumor activity was not seen at the dose levels tested in these specific lymphoid malignancies. nih.gov Consequently, it was determined that further development for these cancers, including HCL, would necessitate exploring different dosing schedules or combination therapies. As a result, the development of rigosertib as a monotherapy for HCL did not advance to later-phase trials. pharmaceutical-technology.comglobaldata.com
Clinical Trial Design and Methodologies
The clinical investigation of this compound has involved a variety of trial designs to establish its therapeutic potential across different cancers and formulations.
Dose Escalation Studies
Early-phase clinical trials for this compound were centered on dose-escalation methodologies to determine its safety profile and establish a recommended dose for subsequent studies. These Phase I trials typically enrolled patients with advanced cancers that were refractory to standard treatments.
A key Phase I trial for the intravenous (IV) formulation involved patients with advanced solid tumors. nih.gov This study utilized an accelerated Fibonacci titration schedule, where doses were escalated in single-patient cohorts until a specific grade of toxicity was observed. ashpublications.org Doses ranging from 50 to 1,700 mg/m²/24h administered as a 3-day continuous infusion were evaluated. ashpublications.org This design also permitted intra-patient dose escalation if the disease remained stable and toxicity was minimal. ashpublications.org
For the oral formulation, a Phase I/II dose-escalation study was conducted in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). cancer.gov Another Phase I study in patients with solid tumors gave escalating doses of oral rigosertib twice daily to determine the maximum tolerated dose (MTD). Similarly, a Phase 1/2a trial of oral rigosertib in combination with nivolumab for KRAS-mutated non-small cell lung cancer (NSCLC) included a dose-escalating portion to find the MTD for the combination therapy. hairycellleukemia.orgclinicaltrialsregister.eu
Table 1: Examples of Rigosertib Dose Escalation Studies
| Trial Identifier | Formulation | Patient Population | Dose Escalation Design | Reference |
|---|---|---|---|---|
| NCT01538537 | Intravenous | Advanced Cancer | Accelerated Fibonacci scheme; 50 to 1,700 mg/m²/24h | ashpublications.org |
| Not specified | Oral | Solid Tumors | Twice daily continuous administration to determine MTD | |
| NCT04263090 | Oral (in combination) | KRAS+ NSCLC | 3 dose levels: 280 mg BID, 560 mg AM/280 mg PM, 560 mg BID | clinicaltrialsregister.eu |
| Not specified | Oral | MDS | Dose escalation to determine MTD and bioavailability | cancer.gov |
Randomized Controlled Trials
Rigosertib's efficacy has been evaluated in large-scale, randomized controlled trials (RCTs), particularly for higher-risk myelodysplastic syndromes (HR-MDS). These trials are essential for comparing the investigational drug against a standard of care or best supportive care.
A Phase 3 trial was also designed to test oral rigosertib in combination with azacitidine versus azacitidine alone in treatment-naive HR-MDS patients. This randomized, double-blind, placebo-controlled study aimed to build on promising Phase 2 data for the combination therapy.
Single Agent vs. Combination Therapies
The clinical development strategy for rigosertib has explored its use both as a monotherapy and in combination with other anticancer agents.
Single Agent Trials: As a single agent, intravenous rigosertib was evaluated in Phase 1, 2, and 3 clinical trials involving over 1000 patients with conditions like MDS. pharmaceutical-technology.com The pivotal ONTIME and INSPIRE trials assessed rigosertib monotherapy against control arms in HR-MDS. pharmaceutical-technology.comdrugbank.com Oral rigosertib was also studied as a single agent in lower-risk MDS to reduce transfusion dependency and in solid tumors. cancer.gov However, in some settings, like relapsed/refractory B-cell malignancies, single-agent rigosertib did not show sufficient anti-tumor activity to warrant further development without modification.
Combination Therapy Trials: The rationale for combination therapy is often to achieve synergistic effects or to overcome resistance. Rigosertib has been tested in various combinations:
With Gemcitabine: A Phase I trial showed that rigosertib combined with gemcitabine was tolerable and showed signs of efficacy in advanced solid malignancies, including pancreatic cancer. However, a subsequent Phase 2/3 randomized trial in metastatic pancreatic cancer did not show an improvement in survival for the combination compared to gemcitabine alone.
With Nivolumab: A Phase 1/2a trial is evaluating oral rigosertib with the immune checkpoint inhibitor nivolumab in patients with KRAS-mutated NSCLC who have progressed on prior therapies. hairycellleukemia.orgclinicaltrialsregister.eu Preliminary results have been encouraging, suggesting the combination has potential in this difficult-to-treat population. hairycellleukemia.orgclinicaltrialsregister.eu
With Pembrolizumab: A Phase 2 trial is evaluating rigosertib in combination with pembrolizumab in patients with metastatic melanoma. pharmaceutical-technology.com
Table 2: Comparison of Single Agent vs. Combination Therapy Approaches for Rigosertib
| Therapy Type | Trial Phase | Indication | Key Findings | Reference |
|---|---|---|---|---|
| Single Agent (IV) | Phase 3 (ONTIME) | HR-MDS | Did not significantly improve overall survival vs. best supportive care. | drugbank.com |
| Single Agent (Oral) | Phase 2 (ONTARGET) | Low-risk MDS | Aimed to reduce red blood cell transfusion dependence. | nih.gov |
| Combination (Oral Rigosertib + Azacitidine) | Phase 1/2 | HR-MDS | High overall response rate (90% in HMA-naive patients) observed. | |
| Combination (IV Rigosertib + Gemcitabine) | Phase 2/3 | Metastatic Pancreatic Cancer | Failed to demonstrate survival improvement over gemcitabine alone. | |
| Combination (Oral Rigosertib + Nivolumab) | Phase 1/2a | KRAS+ NSCLC | Encouraging preliminary evidence of efficacy in a heavily pre-treated population. | hairycellleukemia.org |
Investigational Formulations (Oral vs. Intravenous)
Rigosertib has been developed and studied in both intravenous (IV) and oral formulations to suit different clinical scenarios. pharmaceutical-technology.comglobaldata.com
The intravenous formulation was the first to be developed and has been studied extensively in Phase 1, 2, and 3 trials. pharmaceutical-technology.comnih.gov It is typically administered as a continuous infusion over several days. ashpublications.org This formulation was used in the large pivotal trials for HR-MDS (ONTIME and INSPIRE) and in combination studies for solid tumors like pancreatic cancer. pharmaceutical-technology.com
The oral formulation was developed to offer a more convenient dosing option, particularly for maintenance therapy or in situations where treatment may extend for multiple years. pharmaceutical-technology.com It was also seen as a way to better support combination therapy regimens. pharmaceutical-technology.com Phase I studies confirmed that orally-delivered rigosertib was bioavailable. cancer.gov Clinical activity, including reductions in bone marrow blasts and transfusion needs in MDS patients, was observed. cancer.gov The oral formulation has been the focus of several later-stage trials, including combination studies with azacitidine for MDS and with nivolumab for KRAS-mutated lung cancer. pharmaceutical-technology.comhairycellleukemia.org To date, hundreds of patients have been dosed with the oral formulation of rigosertib in clinical trials. pharmaceutical-technology.com
Patient Population Stratification
A critical aspect of rigosertib's clinical trial methodology has been the stratification of patient populations to identify those most likely to respond to treatment. This strategy became particularly important after initial broad-spectrum trials yielded mixed results.
In the pivotal trials for HR-MDS, patient stratification was a key feature of the design. The INSPIRE trial, for instance, was designed based on subgroup analysis from the ONTIME study, which suggested a potential benefit in certain patient groups. Randomization in the INSPIRE trial was stratified by:
Revised International Prognostic Scoring System (IPSS-R) score: Separating patients into "very high risk" (VHR) versus non-VHR categories.
Geographic region: To account for potential variations in standard care.
The trial also included pre-planned secondary analyses for patients with specific chromosomal abnormalities, such as monosomy 7 or trisomy 8.
In other indications, stratification has been based on genetic markers. For example, a Phase 1/2a trial specifically enrolls patients with KRAS-mutated non-small cell lung cancer, testing the hypothesis that rigosertib's mechanism of action may be particularly effective in tumors driven by RAS pathway mutations. pharmaceutical-technology.comhairycellleukemia.org
The goal of this stratification is to move beyond a "one-size-fits-all" approach and toward a more personalized treatment strategy, which is crucial for targeted therapies like rigosertib. medchemexpress.com Despite these efforts, identifying definitive genetic signatures to guide patient selection remains an ongoing area of research. medchemexpress.com
Clinical Outcomes and Efficacy Assessment of this compound
Overall Survival (OS)
In a large-scale Phase III trial (the ONTIME study) for patients with higher-risk myelodysplastic syndromes (MDS) who had failed hypomethylating agents, the median OS for patients in the rigosertib arm was 8.2 months compared to 5.9 months in the best supportive care (BSC) arm. nih.gov However, in another Phase III trial (the INSPIRE study) for a similar patient population, the median OS was 6.4 months for rigosertib versus 6.3 months for the physician's choice of treatment, a difference that was not statistically significant. targetedonc.com
In the context of solid tumors, a Phase I study of intravenous rigosertib in patients with advanced cancers reported that 41% of evaluable patients survived for over one year. researchgate.net A Phase I/II trial is also assessing OS as a secondary objective for the combination of rigosertib and nivolumab in patients with KRAS-mutated non-small cell lung cancer (NSCLC). cancer.gov Similarly, a Phase II study of oral rigosertib in patients with squamous cell carcinoma includes OS as a secondary endpoint. clinicaltrials.gov
Progression-Free Survival (PFS)
Progression-free survival (PFS), the time from randomization until disease progression or death, is another key endpoint in evaluating the efficacy of rigosertib.
In a Phase I study of intravenous rigosertib in patients with advanced cancers, the median PFS was 50 days. researchgate.net For patients with stable disease, the PFS duration varied, with one patient with adenocarcinoma of the lung having a PFS of 323 days. nih.gov
A Phase I/II trial of rigosertib in combination with nivolumab for patients with KRAS-mutated NSCLC has PFS as a secondary objective. cancer.gov Similarly, a Phase II study of oral rigosertib in patients with squamous cell carcinoma is evaluating PFS. clinicaltrials.gov
Table 2: Selected Progression-Free Survival Data for Rigosertib
| Trial Phase | Patient Population | Median Progression-Free Survival | Citation |
|---|
Overall Response Rate (ORR)
In a Phase I/II study of intravenous rigosertib in 30 evaluable patients with higher-risk MDS who had failed DNMT inhibitors, 12 patients (40%) achieved a bone marrow response, with 5 (17%) being complete responses and 7 (23%) being partial responses. nih.gov In a Phase I/II study of rigosertib in patients with MDS or AML relapsing after or refractory to hypomethylating agents, the ORR in the bone marrow was observed with 4 marrow complete responses and 2 marrow partial responses. ashpublications.org
Bone Marrow Blast Response
A reduction in bone marrow blasts is a significant indicator of response in myeloid malignancies.
In a Phase I/II study of intravenous rigosertib in patients with higher-risk MDS who had failed DNMT inhibitors, 12 out of 30 evaluable patients (40%) achieved a complete or partial bone marrow blast response. nih.gov Specifically, 5 patients had a complete bone marrow response, and 7 had a partial response. nih.gov An additional 15 patients achieved stabilization of bone marrow blasts. nih.gov
A Phase I study of oral rigosertib in patients with MDS showed encouraging signs of clinical activity, including two bone marrow complete remissions in patients with refractory anemia with excess blasts type 1 who had been previously treated with azacitidine. nih.gov In a separate Phase I/II study of rigosertib in patients with MDS or AML who had relapsed or were refractory to hypomethylating agents, 6 patients had a marrow complete or partial response. ashpublications.org This reduction in bone marrow blasts was associated with increased survival. ashpublications.org
Table 4: Bone Marrow Blast Response to Rigosertib | Trial Phase | Patient Population | Response Type | Number/Percentage of Patients | Citation | | --- | --- | --- | --- | | Phase I/II | Higher-Risk MDS (post-DNMT inhibitor failure) | Complete or Partial Bone Marrow Blast Response | 12/30 (40%) | nih.gov | | Phase I/II | Higher-Risk MDS (post-DNMT inhibitor failure) | Complete Bone Marrow Response | 5/30 | nih.gov | | Phase I/II | Higher-Risk MDS (post-DNMT inhibitor failure) | Partial Bone Marrow Response | 7/30 | nih.gov | | Phase I/II | Higher-Risk MDS (post-DNMT inhibitor failure) | Stabilization of Bone Marrow Blasts | 15/30 | nih.gov | | Phase I | MDS (refractory anemia with excess blasts type 1) | Bone Marrow Complete Remission | 2 patients | nih.gov | | Phase I/II | MDS or AML (relapsed/refractory to HMA) | Marrow Complete or Partial Response | 6 patients | ashpublications.org |
Hematological Improvement
Hematological improvement, which refers to an enhancement in peripheral blood counts, is a key goal in the treatment of MDS.
In a Phase I trial of oral rigosertib in patients with MDS, four patients achieved hematological improvements. nih.gov In a Phase I/II study of intravenous rigosertib in patients with higher-risk MDS who had failed DNMT inhibitor therapy, two of the responding patients and three patients with stable disease also experienced hematological improvements. nih.gov Another Phase I/II trial in patients with MDS or AML who were refractory to or had relapsed after treatment with a hypomethylating agent reported hematologic improvement of the erythroid and platelet lineages in two patients. ashpublications.org
Table 5: Hematological Improvement with Rigosertib | Trial Phase | Patient Population | Number of Patients with Hematological Improvement | Citation | | --- | --- | --- | | Phase I | MDS | 4 patients | nih.gov | | Phase I/II | Higher-Risk MDS (post-DNMT inhibitor failure) | 5 patients | nih.gov | | Phase I/II | MDS or AML (relapsed/refractory to HMA) | 2 patients (1 erythroid, 1 platelet) | ashpublications.org |
Transfusion Independence
Achieving transfusion independence is a significant clinical benefit for patients with MDS who are dependent on red blood cell transfusions.
A Phase I study of oral rigosertib in transfusion-dependent MDS patients showed that four patients achieved red blood cell transfusion independence. nih.gov In a Phase II study of oral rigosertib in transfusion-dependent lower-risk MDS patients, an intent-to-treat analysis revealed that 35% of patients achieved transfusion independence. ashpublications.org In a Phase I/II study of a combination of oral rigosertib and azacitidine in patients with MDS or AML, 10 out of 36 patients (28%) experienced hematologic improvement. researchgate.net
In a Phase I study of intravenous rigosertib in advanced cancer, there were no reports of transfusion independence as this was not a primary or secondary endpoint for this patient population. researchgate.net
Table 6: Transfusion Independence with Rigosertib | Trial Phase | Patient Population | Percentage/Number of Patients Achieving Transfusion Independence | Citation | | --- | --- | --- | | Phase I | Transfusion-Dependent MDS | 4 patients | nih.gov | | Phase II | Transfusion-Dependent Lower-Risk MDS | 35% | ashpublications.org |
Tumor Response Evaluation (e.g., CT/MRI)
The evaluation of tumor response to this compound in clinical trials is primarily conducted through standardized imaging techniques, including computed tomography (CT) and magnetic resonance imaging (MRI). clinicaltrials.eunih.gov These imaging modalities are utilized at baseline to establish the extent of the disease and are repeated at regular intervals during treatment to assess any changes in tumor size. nih.govclinicaltrials.gov
In a phase I study involving patients with advanced solid malignancies, disease assessment using CT or MRI scans was performed at screening and after every two cycles of treatment. nih.gov The response to treatment was evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST 1.0). nih.gov Similarly, a phase II study in patients with recessive dystrophic epidermolysis bullosa-associated squamous cell carcinoma (RDEB-SCC) planned to use CT or MRI scans to determine the objective response rate based on RECIST 1.1 criteria, with assessments scheduled up to 52 weeks. clinicaltrials.govclinicaltrials.gov
Another clinical trial protocol for patients with myelofibrosis specifies that spleen volume reduction, a key efficacy endpoint, must be confirmed by MRI or CT measurement according to the revised International Working Group for Myelofibrosis Research and Treatment (IWG-MRT) response criteria. clinicaltrials.govclinicaltrials.gov Furthermore, a study investigating rigosertib in combination with nivolumab for lung adenocarcinoma plans to use CT scans to identify radiographic evidence of immune cell infiltration following treatment. cancer.gov
In a phase I study of oral rigosertib, notable activity was observed in head and neck squamous cell carcinomas, with one patient achieving a complete response and another a partial response as determined by imaging. nih.govaacrjournals.org
Impact on Spleen Size in Myelofibrosis
A primary objective in clinical trials of rigosertib for myelofibrosis is to assess its efficacy in reducing spleen size in patients with splenomegaly. cancer.gov The designated measure for this is spleen response, defined as a reduction in spleen volume of 35% or more from the baseline measurement. clinicaltrials.gov This reduction must be confirmed by either MRI or CT scans, adhering to the revised IWG-MRT response criteria. clinicaltrials.gov
A phase II clinical trial was designed specifically to evaluate the efficacy of oral this compound in decreasing spleen size, among other endpoints, in patients with myelofibrosis. cancer.gov While the trial was ultimately terminated, the protocol highlighted the importance of this metric in assessing treatment response. drugbank.com
The following table provides an overview of the planned evaluation of spleen response in a clinical trial for rigosertib in myelofibrosis.
| End Point | Method | Criteria | Time Frame |
| Spleen Response | MRI or CT | ≥ 35% reduction in spleen volume from baseline | Baseline and 48 weeks |
Anemia Improvement in Myelofibrosis
A key focus of clinical investigations into rigosertib for myelofibrosis is its potential to improve anemia, a common and debilitating feature of the disease. cancer.govnih.gov Clinical trial protocols have outlined specific criteria for what constitutes an anemia response. clinicaltrials.govclinicaltrials.gov This is defined as either transfusion-dependent patients becoming transfusion-independent for at least 12 consecutive weeks or transfusion-independent patients experiencing an increase in hemoglobin of at least 2 g/dL from baseline. clinicaltrials.gov
A phase II study was specifically designed to assess the efficacy of oral rigosertib in improving anemia in patients with myelofibrosis. cancer.gov Although this trial was terminated, the planned endpoints underscore the therapeutic goal of addressing anemia. drugbank.com
In an earlier phase II study of oral rigosertib in patients with lower-risk myelodysplastic syndromes (MDS), a related myeloid neoplasm, promising results regarding transfusion independence were observed. ascopubs.org In this study, 47% of evaluable patients (seven out of fifteen) who were previously transfusion-dependent achieved transfusion independence for at least 8 consecutive weeks. ascopubs.org This suggests a potential mechanism of action that could be relevant to improving anemia in myelofibrosis as well.
The table below summarizes the definition of anemia response in a clinical trial for rigosertib in myelofibrosis.
| Patient Group | Criteria for Anemia Response |
| Transfusion-dependent | Becomes transfusion independent for at least 12 weeks |
| Transfusion-independent | Hemoglobin increase of at least 2 g/dL from baseline |
Biomarker Identification and Patient Selection
The identification of predictive biomarkers is a critical aspect of the clinical development of rigosertib, aiming to identify patients most likely to respond to treatment. clinicaltrials.gov Research has explored various potential biomarkers across different cancer types.
In a phase I study of oral rigosertib in patients with advanced solid malignancies, molecular biomarker analysis was a secondary objective. aacrjournals.org The study found that tumors with a partial or complete response to rigosertib had activation of the PI3K pathway and inactivated p53. nih.govaacrjournals.org Furthermore, unique genetic variants in ROBO3 and FAT1, genes that interact with the Wnt/β-catenin pathway, were also observed in responding tumors. nih.govaacrjournals.org This has led to the suggestion that alterations in the PI3K, p53, and Wnt/β-catenin signaling pathways should be further investigated as potential biomarkers of response. aacrjournals.orgebi.ac.uk
For myelodysplastic syndromes (MDS), the presence of trisomy 8 has been proposed as a possible biomarker for rigosertib response. nih.gov In head and neck squamous cell carcinoma (HNSCC), preclinical studies showed no correlation between treatment response and mutations in TP53 or PIK3CA alone. aacrjournals.org However, a combination of an inactivating TP53 mutation with an activating PIK3CA mutation was identified in a rigosertib-sensitive cell line. aacrjournals.org
Deficiency of the FBXW7 gene has been described as a mechanism of resistance to rigosertib, although this is considered a general drug-resistance mechanism rather than being specific to rigosertib. nih.gov
Research is ongoing to understand the molecular mechanisms by which rigosertib may influence the response to immunotherapy. cancer.gov One area of investigation is the combination of rigosertib with immune checkpoint inhibitors like nivolumab in KRAS-mutated non-small cell lung cancer (NSCLC). cancer.gov An exploratory objective of a clinical trial in this setting is to analyze the molecular mechanisms of immunotherapy response and resistance by performing whole exome and transcriptome sequencing of tumor samples before and after treatment. cancer.gov
Preclinical studies have provided some insights into how rigosertib might modulate the tumor microenvironment. In melanoma models, the efficacy of rigosertib has been shown to be dependent on the activity of CD40, a TNF receptor family molecule. nih.govresearchgate.net Rigosertib's inhibition of the Ras/Raf/PI3K pathway promotes the expression of CD40, which in turn can induce immunogenic cell death and enhance the response to immune checkpoint inhibitors. nih.govnih.gov This suggests that rigosertib may confer immunogenicity. nih.gov
The interplay between tumor cells and the immune system is complex, with various factors contributing to resistance to immunotherapy. frontiersin.org These can be intrinsic to the tumor, such as alterations in signaling pathways, or extrinsic, involving the tumor microenvironment. frontiersin.org Rigosertib's ability to modulate key signaling pathways and induce expression of immune-stimulatory molecules like CD40 suggests a potential to overcome some of these resistance mechanisms. nih.govnih.gov
The relationship between rigosertib's activity and KRAS mutations has been a significant area of investigation. Rigosertib is a RAS-mimetic inhibitor that is believed to interact with the RAS-binding domains of RAF and PI3K, thereby inhibiting downstream signaling through the RAF-MEK-ERK and PI3K-Akt pathways. researchgate.net
Preclinical studies in colorectal cancer (CRC) have demonstrated that the effects of rigosertib are more pronounced in cells with KRAS mutations. researchgate.netresearchgate.net Rigosertib has been shown to inhibit cell proliferation and induce cell cycle arrest in a manner dependent on the presence of KRAS mutations. researchgate.netmdpi.com Furthermore, it exhibited a greater cytotoxic effect against KRAS-mutant CRC cells compared to RAS wild-type cells. nih.gov In patient-derived xenograft (PDX) models of CRC, the response to rigosertib and subsequent tumor inhibition were significantly higher in the KRAS-mutant subgroup. nih.gov
A clinical trial is currently investigating the combination of rigosertib and nivolumab specifically in patients with stage IV lung adenocarcinoma who have a KRAS mutation and have progressed on first-line treatment. cancer.gov This trial is based on the premise that rigosertib can block the expression of mutated KRAS and potentially enhance the efficacy of immunotherapy. cancer.gov
The table below summarizes findings on the association between rigosertib and K-Ras mutations.
| Cancer Type | Finding | Reference |
| Colorectal Cancer | Rigosertib's inhibition of cell proliferation and cell cycle is dependent on K-Ras mutations. | researchgate.netmdpi.com |
| Colorectal Cancer | Rigosertib shows a stronger cytotoxic effect in KRAS-mutant cells. | nih.gov |
| Colorectal Cancer (PDX models) | Tumor inhibition by rigosertib is significantly higher in the KRAS-mutant subgroup. | nih.gov |
| Lung Adenocarcinoma | A clinical trial is evaluating rigosertib in combination with immunotherapy for patients with KRAS mutations. | cancer.gov |
Resistance Mechanisms and Strategies to Overcome Resistance
Acquired Resistance to Rigosertib (B1238547) Sodium
Acquired resistance to rigosertib has been linked to specific molecular alterations within cancer cells. Research has identified the inactivation of WNK1 kinase, a key regulator of osmotic stress, as a mediator of acquired resistance. biorxiv.orguam.es In laboratory models, cancer cells that develop resistance to rigosertib show downregulation or depletion of WNK1. biorxiv.org This inactivation prevents the drug from inducing its characteristic mitotic arrest. biorxiv.org
Another described mechanism involves the deficiency of the FBXW7 gene. nih.gov However, FBXW7 deficiency is considered a more general mechanism of drug resistance, as it also confers resistance to a wide range of other chemotherapeutic agents. nih.gov
Interestingly, some resistance mechanisms appear unrelated to common multi-drug resistance pathways. For instance, rigosertib-resistant cells did not express the multi-drug resistance protein 1 (MDR1), suggesting that the resistance was not due to a general drug efflux mechanism. biorxiv.org
Cross-Resistance Profiles with Other Drugs
Rigosertib generally exhibits a favorable cross-resistance profile. Studies suggest that it is not a substrate for common multi-drug resistance pumps like MDR1 or MPR1, making it potentially effective in cancers that have developed resistance to other treatments. nih.gov Cells resistant to other drugs have not shown inherent cross-resistance to rigosertib. nih.gov
Research into acquired resistance mechanisms has provided further insights. Cells that became resistant to rigosertib through WNK1 inactivation did not show cross-resistance to other classes of anti-cancer drugs, including the genotoxic agent doxorubicin, the Plk1 mitotic kinase inhibitor volasertib, or the MEK inhibitor trametinib. biorxiv.org
Conversely, the development of resistance to rigosertib can induce sensitivity to other agents. In cells where WNK1 is inactivated, there is an observed increase in sensitivity to microtubule-stabilizing drugs, such as paclitaxel. uam.es This suggests a potential therapeutic strategy for patients who develop rigosertib resistance.
Strategies for Overcoming Resistance
To counteract both intrinsic and acquired resistance, rigosertib is being evaluated in combination with other anti-cancer modalities.
Combining rigosertib with other agents that have different mechanisms of action is a primary strategy to enhance its anti-tumor effects and overcome resistance.
Rigosertib has been tested in combination with several conventional chemotherapy drugs with varying results.
Cisplatin (B142131) : In preclinical models of head and neck squamous cell carcinoma (HNSCC), combining rigosertib with cisplatin was found to significantly enhance apoptosis. oncotarget.com A Phase I clinical trial is currently investigating oral rigosertib administered concurrently with cisplatin and radiation therapy in patients with HNSCC. clinicaltrials.gov
Vincristine (B1662923) : In preclinical studies on high-risk neuroblastoma, the combination of rigosertib and vincristine was identified as a potentially promising treatment approach. researchgate.net
Table 1: Rigosertib Combination Therapy with Chemotherapy
| Combination Agent | Cancer Type | Key Research Finding | Reference(s) |
|---|---|---|---|
| Gemcitabine (B846) | Metastatic Pancreatic Cancer | Failed to demonstrate improvement in survival or response compared to gemcitabine monotherapy in a Phase II/III trial. | nih.gov, cancernetwork.com |
| Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC) | Combination significantly enhanced apoptosis in preclinical models. A Phase I trial with concurrent radiation is underway. | oncotarget.com, clinicaltrials.gov |
| Vincristine | Neuroblastoma | Identified as a promising drug combination in preclinical models. | researchgate.net |
Rigosertib has shown significant potential as a radiosensitizer. It induces a G2/M phase cell cycle arrest, which is the most radiosensitive phase of the cell cycle. nih.govmdpi.com This synchronization of cancer cells enhances the efficacy of subsequent radiation treatment. oncotarget.comnih.gov
In preclinical studies involving cervical carcinoma cell lines, rigosertib was found to be a more effective radiosensitizer than cisplatin, the standard-of-care agent. nih.govnih.gov When combined with radiation, rigosertib led to a greater increase in DNA damage and apoptosis in cancer cells compared to cisplatin with radiation. nih.govnih.gov Similar radiosensitizing effects have been observed in HNSCC and cholangiocarcinoma models. oncotarget.commdpi.com
Table 2: Rigosertib as a Radiosensitizer
| Cancer Type | Key Research Finding | Reference(s) |
|---|---|---|
| Cervical Carcinoma | More effective radiosensitizer than cisplatin, leading to greater DNA damage and apoptosis in cancer cells. | nih.gov, nih.gov |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Significantly increased cell death when combined with radiation compared to either treatment alone. | oncotarget.com |
| Cholangiocarcinoma | Blocks cells in the G2/M phase, making it an optimal candidate as a radiosensitizer. | mdpi.com |
A promising strategy involves combining rigosertib with immune checkpoint inhibitors (ICIs) to treat cancers that are resistant to immunotherapy. The rationale is that rigosertib may modulate the tumor microenvironment to make it more susceptible to an immune attack. onconova.comglobenewswire.com
Nivolumab (B1139203) : A Phase 1/2a clinical trial is evaluating the combination of oral rigosertib and nivolumab in patients with KRAS-mutated non-small cell lung cancer (NSCLC) who have progressed on prior therapies, including ICIs. larvol.comonclive.com Preliminary results have shown potential anticancer activity and have been encouraging. onclive.com
Pembrolizumab (B1139204) : An investigator-sponsored Phase 2 trial is assessing oral rigosertib plus pembrolizumab in patients with metastatic melanoma who have progressed on prior PD-1/L1 inhibitor therapy. onconova.comglobenewswire.com Preclinical studies suggest that rigosertib can enhance the efficacy of immune checkpoint blockade, providing a strong scientific basis for the clinical trial. onconova.comglobenewswire.com Rigosertib, in combination with anti-PD-1 therapy, has also shown clinical activity in checkpoint inhibitor-refractory lung cancer patients. globenewswire.com
Table 3: Rigosertib Combination Therapy with Immune Checkpoint Inhibitors
| Combination Agent | Cancer Type | Study Phase | Key Rationale/Finding | Reference(s) |
|---|---|---|---|---|
| Nivolumab | KRAS-mutated Non-Small Cell Lung Cancer (NSCLC) | Phase 1/2a | Preliminary results show evidence of anticancer activity in patients who have progressed on prior ICI therapy. | larvol.com, onclive.com |
| Pembrolizumab | Metastatic Melanoma (refractory to PD-1/L1 inhibitors) | Phase 2 | Aims to overcome ICI resistance; preclinical data suggests rigosertib can enhance the efficacy of checkpoint blockade. | onconova.com, cancer.gov, globenewswire.com |
With Radiation
Sequential Treatment Strategies
The development of resistance to single-agent therapies is a significant challenge in cancer treatment. Sequential treatment strategies, where drugs are administered in a specific order, represent a rational approach to overcome resistance and enhance therapeutic efficacy. For rigosertib sodium, this strategy has been most notably explored in combination with the hypomethylating agent (HMA) azacitidine in myeloid malignancies.
The rationale for the sequential use of rigosertib followed by azacitidine is grounded in preclinical findings that demonstrated a sequence-dependent synergistic effect. onconova.comresearchgate.netresearchgate.netashpublications.org In vitro studies on leukemic cell lines revealed that priming the cells with rigosertib before introducing azacitidine led to a significant increase in cytotoxicity and apoptosis compared to the reverse sequence or concurrent administration. researchgate.netashpublications.orgamazonaws.com This synergistic interaction is thought to be a key mechanism for overcoming clinical resistance to HMAs. researchgate.net
This preclinical evidence prompted the clinical investigation of a sequential regimen. A key Phase 1/2 clinical trial (NCT01926587) was designed to assess the safety and efficacy of oral rigosertib administered prior to azacitidine in patients with myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). amazonaws.comaamds.orgonclive.comnih.gov In this study, patients received oral rigosertib for three weeks of a four-week cycle, with parenteral azacitidine administered during the second week of the cycle. amazonaws.comaamds.orgnih.gov
The results from the Phase 1 portion of the study, involving 18 patients, demonstrated that the sequential administration of rigosertib and azacitidine was well-tolerated and showed encouraging clinical activity. amazonaws.comaamds.orgonclive.comresearchgate.net The study included patients who were both HMA-naïve and those who had relapsed or were refractory to prior HMA therapy. amazonaws.comaamds.orgnih.gov
Detailed findings from the evaluable patient population in the Phase 1 study are presented in the tables below.
Data derived from a Phase 1/2 clinical trial (NCT01926587) of sequential oral rigosertib and azacitidine. aamds.orgonclive.comresearchgate.net
The responses observed were notable, particularly in the MDS/CMML patient group. onclive.com Among the responding patients with MDS/CMML, two achieved a complete remission (CR), and five experienced a CR in their bone marrow. onclive.com Furthermore, five of these responses occurred in patients who were new to HMA therapy. onclive.com In the AML cohort, one patient achieved a morphologic leukemia-free state, and another experienced a morphologic complete remission; both of these patients were HMA-naïve. onclive.com
Table 2: Additional Efficacy Endpoints in a Phase 1 Study of Sequential Rigosertib and Azacitidine
| Efficacy Endpoint | Finding |
|---|---|
| Median Duration of Response | 5.8 months (Range: 1.0-32.6) |
| Median Treatment Duration | 6.4 months (Range: 1.1-41.0) |
| Patients with ≥50% Decrease in Bone Marrow Blast Percentage | 56% |
| Patients Achieving Transfusion Independence | 5 |
Data derived from a Phase 1/2 clinical trial (NCT01926587). onclive.com
The findings from this sequential treatment strategy are significant as they suggest a potential method to re-sensitize patients to HMA therapy or to enhance initial responses. The ability of rigosertib to overcome clinical resistance to azacitidine is a novel and important observation with significant clinical implications for patients with myeloid malignancies who have failed prior HMA treatment. researchgate.net Further clinical studies are warranted to continue investigating this sequential doublet therapy. amazonaws.comaamds.orgresearchgate.net
Beyond azacitidine, rigosertib has also been studied in combination with other chemotherapeutic agents, such as gemcitabine for pancreatic adenocarcinoma, although the specific strategy for sequential administration in these contexts is less defined in the available literature. nih.gov The primary focus of sequential therapy research for rigosertib has been its synergistic relationship with azacitidine.
Future Directions and Research Gaps
Elucidation of Complete Mechanism of Action
The precise mechanism of action of rigosertib (B1238547) remains a significant area of investigation. Initially identified as a Polo-like kinase 1 (Plk1) inhibitor, subsequent research has revealed a more complex and multi-faceted profile. mdpi.com This has led to a lack of a clear understanding of its primary mode of action, which has likely hampered its clinical progress. mdpi.com
Key proposed mechanisms include:
Plk1 Inhibition: Rigosertib was first described as an allosteric, non-ATP-competitive inhibitor of Plk1, a key regulator of mitosis. mdpi.comaacrjournals.org This inhibition leads to mitotic arrest and apoptosis in cancer cells. aacrjournals.orgnih.gov
RAS Mimetic: A significant body of evidence suggests that rigosertib acts as a RAS mimetic. It binds to the RAS-binding domains (RBDs) of effector proteins like RAF kinases and PI3Ks, thereby disrupting their interaction with RAS and inhibiting downstream signaling pathways such as the RAS-RAF-MEK and PI3K/Akt pathways. nih.govmssm.edunih.govnih.gov
Microtubule Destabilizing Agent: Some studies have proposed that rigosertib's effects are due to its ability to bind to and depolymerize microtubules, a mechanism disputed by other research. mdpi.combiorxiv.org
Induction of Oxidative Stress: Rigosertib has been shown to induce oxidative stress, leading to the activation of stress-activated protein kinases like JNK. nih.govoncotarget.com This can, in turn, inhibit the RAS-MAPK pathway. nih.gov
NLRP3 Inflammasome Activation: More recent preclinical data suggest that rigosertib can stimulate an anti-cancer immune response through the activation of the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines.
The cell type and genetic background of the cancer appear to influence which of these mechanisms predominates. nih.gov A complete elucidation of its comprehensive mechanism of action is crucial for optimizing its therapeutic use. mdpi.com
Identification of Robust Biomarkers for Patient Stratification
A significant hurdle in the clinical development of rigosertib has been the lack of robust biomarkers to identify patients most likely to respond to treatment. mdpi.comnih.gov The failure of some Phase III clinical trials has underscored the need for a precision medicine approach. nih.gov
Current research efforts are focused on identifying predictive biomarkers. globenewswire.comepidermolysisbullosanews.com This includes leveraging artificial intelligence platforms, such as Pangea Biomed's ENLIGHT, to analyze genetic interactions related to Plk1 and other targets of rigosertib. globenewswire.comepidermolysisbullosanews.combiospace.com The goal is to develop a genomic signature that can differentiate responders from non-responders, thereby improving the success rate of future clinical trials. epidermolysisbullosanews.comresearchgate.net
Potential biomarkers under investigation include:
PLK1 overexpression: Given that rigosertib inhibits Plk1, its overexpression in tumors is a logical biomarker to explore. globenewswire.comepidermolysisbullosanews.com
KRAS mutations: Clinical data has suggested anti-cancer activity of rigosertib in combination with checkpoint inhibitors in KRAS-mutated non-small cell lung cancer. globenewswire.com
Genomic signatures: Computational biology approaches are being used to develop multi-gene signatures that correlate with clinical response. researchgate.net
Proteomic analysis: Changes in protein levels and phosphorylation status of key signaling molecules, such as those in the PI3K pathway, are being evaluated as potential pharmacodynamic biomarkers. nih.gov
Development of Novel Combination Therapies
Given its multi-targeted nature, rigosertib holds significant potential for use in combination with other anti-cancer agents. This strategy aims to enhance efficacy, overcome resistance, and broaden its therapeutic application.
| Combination Partner | Rationale | Preclinical/Clinical Findings | References |
| Chemotherapy | |||
| Gemcitabine (B846) | Synergistic antitumor activity | A Phase I study determined the recommended phase II dose of the combination in patients with solid tumors, including pancreatic cancer. | aacrjournals.orgnih.gov |
| Oxaliplatin (B1677828) | Enhanced anti-tumor effect in KRAS mutant colorectal cancer | The combination showed a stronger anti-tumor effect compared to either agent alone in mouse models. | nih.gov |
| 5-Fluorouracil (5-FU) and Irinotecan (B1672180) | Investigated for synergistic effects in colorectal cancer | Did not show enhanced efficacy in combination with rigosertib in KRAS mutant colorectal cancer models. | nih.govresearchgate.net |
| Immunotherapy | |||
| Nivolumab (B1139203) (anti-PD-1) | Rigosertib may modulate the tumor immune microenvironment and enhance the response to checkpoint inhibitors. | A Phase I/II trial is evaluating the combination in patients with KRAS-mutated non-small cell lung cancer who have progressed on prior treatment. Preliminary results are encouraging. | cancer.govoncnursingnews.compharmacytimes.com |
| Pembrolizumab (B1139204) (anti-PD-1) | Rigosertib may overcome resistance to PD-1 inhibitors in melanoma. | A Phase II trial is testing the combination in patients with unresectable/metastatic melanoma refractory to PD-1 inhibitors. | cancer.govcenterwatch.com |
| Anti-PD-1 and anti-CTLA-4 | Rigosertib may boost the response to immunotherapy in melanoma. | Preclinical studies in mice showed that the combination significantly inhibited tumor growth. | vumc.org |
| Targeted Therapy | |||
| ABL Tyrosine Kinase Inhibitors (TKIs) | To overcome resistance in BCR-ABL-positive leukemia cells. | Rigosertib, in combination with ABL TKIs, showed efficacy against resistant leukemia cells in vitro. | nih.gov |
Investigation of Rigosertib Sodium in New Disease Settings
While initial clinical development focused heavily on myelodysplastic syndromes (MDS) and other hematological malignancies, the broad mechanism of action of rigosertib suggests its potential utility in a wider range of cancers. mdpi.commdpi.com
Preclinical and early clinical studies have shown promising anti-tumor effects in various solid tumors, including:
Head and neck squamous cell carcinoma (HNSCC) nih.govoncotarget.com
Pancreatic cancer aacrjournals.orgnih.gov
Colorectal cancer nih.govmdpi.com
Lung cancer nih.govoncnursingnews.com
Breast cancer nih.gov
Neuroblastoma nih.govnih.govresearchgate.net
Melanoma vumc.org
Recessive dystrophic epidermolysis bullosa-associated squamous cell carcinoma (RDEB-SCC) epidermolysisbullosanews.com
Notably, neuroblastoma cell lines have shown particular sensitivity to rigosertib in large-scale screenings. nih.govnih.govresearchgate.net Further investigation into these and other cancer types is a key area for future research.
Addressing Challenges in Clinical Translation
Key challenges in the clinical translation of rigosertib include:
Lack of a definitive mechanism of action: As discussed, the multiple proposed mechanisms make it difficult to select the most appropriate patient populations and combination strategies. mdpi.com
Absence of predictive biomarkers: The inability to pre-select patients who are most likely to benefit from rigosertib has likely contributed to the negative outcomes of large clinical trials. mdpi.comepidermolysisbullosanews.com
Suboptimal trial design: Future trials will need to incorporate biomarker-driven patient selection to increase the probability of success. epidermolysisbullosanews.com
Overcoming these challenges will require a concerted effort to fully understand the drug's biology and to develop robust predictive tools for patient stratification.
Pharmacokinetic/Pharmacodynamic Correlation
Understanding the relationship between the pharmacokinetic (PK) profile of rigosertib (what the body does to the drug) and its pharmacodynamic (PD) effects (what the drug does to the body) is critical for optimizing its dosing and schedule.
Studies have characterized the PK of both intravenous and oral formulations of rigosertib. researchgate.netdrugdiscoverytrends.com Key findings include:
Oral rigosertib is rapidly absorbed under fasting conditions, with systemic exposure increasing in a dose-proportional manner. researchgate.net
Food significantly reduces the absorption of oral rigosertib. researchgate.net
The elimination half-life from plasma is relatively short. researchgate.net
Correlating these PK parameters with PD markers, such as the inhibition of target pathways (e.g., PI3K/Akt) in patient samples, is an ongoing area of research. nih.govnih.govnih.govashpublications.org Novel proteomic assays are being used to measure the activity of rigosertib in real-time from clinical specimens, which could help in defining biomarkers of drug action and predicting response. nih.gov This PK/PD understanding is vital for guiding dose selection and administration schedules in future clinical trials.
Molecular and Genetic Factors Influencing Response
The clinical response to rigosertib is influenced by a complex interplay of molecular and genetic factors within tumor cells. Research has focused on identifying specific biomarkers and genetic signatures that can predict sensitivity or resistance to the drug, thereby paving the way for a more precise application in oncology. The primary mechanism of action is thought to be its function as a RAS mimetic, interfering with key signaling pathways, though other targets have been identified, leading to a multi-faceted understanding of its activity. nih.govaacrjournals.orgnih.govresearchgate.net
Detailed Research Findings
RAS Pathway and KRAS Mutations: A significant body of research has investigated rigosertib's efficacy in the context of RAS pathway mutations, which are present in 20-30% of human cancers. nih.gov Rigosertib acts as a RAS mimetic, binding to the RAS-binding domains (RBDs) of effector proteins like RAF kinases (ARAF, BRAF, c-RAF) and phosphoinositide 3-kinases (PI3Ks). nih.govaacrjournals.orgaacrjournals.orgmssm.edu This interaction prevents the binding of RAS to these effectors, thereby disrupting downstream signaling through the RAS-RAF-MEK-ERK and PI3K/AKT/mTOR pathways. nih.govaacrjournals.orgaacrjournals.orgnih.govashpublications.org
Studies in colorectal cancer (CRC) have shown that rigosertib exhibits a greater cytotoxic effect in KRAS-mutant cells compared to KRAS wild-type cells. nih.govcancerbiomed.orgnih.gov In patient-derived xenograft (PDX) models of KRAS-mutant CRC, rigosertib treatment led to significant tumor inhibition and decreased levels of phosphorylated MEK, ERK, and AKT. nih.govcancerbiomed.orgnih.gov The drug was also effective in a chemotherapy-resistant KRAS-mutant PDX model. nih.govnih.gov Similarly, in non-small cell lung cancer (NSCLC), early clinical trial data for rigosertib combined with nivolumab showed promising signals of efficacy in patients with KRAS-mutated tumors, with responses observed across different KRAS variants, including G12C and G12V. targetedonc.com This suggests that rigosertib's mechanism may be applicable to multiple types of KRAS mutations. targetedonc.com
Polo-like Kinase 1 (PLK1) and Cell Cycle Control: Rigosertib was initially described as a non-ATP competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the G2/M phase of the cell cycle. nih.govfrontiersin.orgaacrjournals.orgscbt.com Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells. nih.govfrontiersin.orgmdpi.com This mechanism is considered a key aspect of rigosertib's action, particularly in certain cancers. For instance, in recessive dystrophic epidermolysis bullosa-associated squamous cell carcinoma (RDEB-SCC), where PLK1 is overexpressed, rigosertib's ability to inhibit PLK1 is thought to be a primary driver of its therapeutic effect. epidermolysisbullosanews.comonconova.com In cholangiocarcinoma cells, rigosertib treatment was shown to increase PLK1 expression initially, followed by a decrease, and also to affect the levels of p53 and p21, which are involved in PLK1 regulation. mdpi.com While some studies have cast doubt on the direct inhibition of PLK1 as the primary mechanism, its role in the cellular response to rigosertib remains an important area of investigation. aacrjournals.orgnih.gov
Other Genetic and Molecular Determinants: Several other genes and proteins have been identified as potential modulators of rigosertib response.
TP53: In head and neck squamous cell carcinoma (HNSCC), responsive tumors to rigosertib were found to have a combination of a PIK3CA activating event (mutation or amplification) and a TP53 inactivating event (either through mutation or HPV-mediated E6 oncoprotein). nih.gov The tumor suppressor p53 is known to indirectly regulate PLK1, suggesting a complex interplay between these pathways in determining drug sensitivity. mdpi.com
FBXW7 and USP28: Deficiency in the FBXW7 gene has been linked to resistance to rigosertib, although this appears to be a general drug-resistance mechanism rather than one specific to rigosertib. nih.govmdpi.com Conversely, depletion of the deubiquitinating enzyme USP28, which destabilizes RAF proteins, was shown to increase sensitivity to rigosertib in certain cancer cells. nih.govmdpi.com
WNK1: A genome-wide CRISPR-Cas9 screen identified the osmoregulator WNK1 kinase as a modulator of rigosertib response. patsnap.combiorxiv.org Inactivation of WNK1 leads to altered microtubule stability and dynamics, which confers resistance to microtubule-depolymerizing agents like rigosertib. patsnap.combiorxiv.org
Tubulin Binding: A competing theory for rigosertib's mechanism of action is that it acts as a microtubule-destabilizing agent by binding to the colchicine (B1669291) site of β-tubulin. nih.gov Studies have shown that a specific mutation in β-tubulin (L240F) can confer resistance to the drug. nih.gov However, this mechanism remains controversial, with other studies arguing that tubulin binding is not required for its cytotoxic activity. biorxiv.org
Cytogenetic Abnormalities: In higher-risk myelodysplastic syndromes (HR-MDS), computational modeling and retrospective analysis of clinical trial data suggested that patients with trisomy 8 or trisomy 21 may derive a survival benefit from rigosertib treatment. onconova.com
| Factor | Role/Function | Impact on Rigosertib Response | Supporting Evidence |
| KRAS | GTPase protein, key component of the RAS/MAPK signaling pathway. | Activating mutations are associated with increased sensitivity. | Studies in colorectal and non-small cell lung cancer show greater cytotoxic effect and tumor inhibition in KRAS-mutant models. nih.govcancerbiomed.orgnih.gov |
| PLK1 | Serine/threonine kinase, master regulator of mitosis. | Inhibition by rigosertib leads to mitotic arrest and apoptosis. Overexpression may indicate sensitivity. | A primary target in RDEB-associated SCC. epidermolysisbullosanews.comonconova.com Inhibition disrupts the G2/M transition. aacrjournals.org |
| TP53 | Tumor suppressor gene, regulates cell cycle and apoptosis. | Inactivating mutations, combined with PIK3CA activation, are associated with sensitivity in HNSCC. nih.gov | Responsive tumors often carry dual PI3K/TP53 pathway alterations. nih.gov |
| PIK3CA | Catalytic subunit of PI3K, involved in cell growth and survival. | Activating events (mutation/amplification), combined with TP53 inactivation, are linked to sensitivity in HNSCC. nih.gov | Rigosertib inhibits the PI3K/Akt pathway. nih.govaacrjournals.orgnih.gov |
| USP28 | Deubiquitinating enzyme that stabilizes RAF proteins. | Depletion is associated with increased sensitivity. | Downregulation of USP28 enhances MAPK signaling, and rigosertib may be a potential therapy for USP28-depleted cells. nih.govmdpi.com |
| FBXW7 | Tumor suppressor gene involved in protein degradation. | Deficiency is associated with resistance. | This appears to be a general mechanism of resistance to multiple chemotherapeutic agents. nih.govmdpi.com |
| WNK1 | Kinase, master regulator of ion homeostasis and osmotic stress. | Inactivation leads to resistance by altering microtubule dynamics. | Identified in a CRISPR-Cas9 screen as a modulator of response to rigosertib and other microtubule agents. patsnap.combiorxiv.org |
| TUBB (L240F) | Gene encoding β-tubulin, a component of microtubules. | A specific mutation (L240F) has been shown to confer resistance. | This finding supports the controversial theory that rigosertib acts as a microtubule-destabilizing agent. nih.gov |
| Trisomy 8 / 21 | Cytogenetic abnormalities. | Presence in higher-risk MDS patients may predict a survival benefit. | Identified through computational analysis of Phase 3 trial data. onconova.com |
Research Gaps and Future Directions
Despite progress, significant gaps remain in understanding the molecular determinants of rigosertib response. The controversy over its primary mechanism of action—whether it is primarily a RAS mimetic, a PLK1 inhibitor, or a microtubule-destabilizing agent—hampers the rational design of clinical trials and patient selection. nih.govresearchgate.net Early clinical trials that were not successful highlighted the need to identify the right sensitivity biomarkers to achieve therapeutic benefit. nih.govresearchgate.net
Future research should focus on:
Clarifying the Mechanism of Action: Definitive studies are needed to resolve the debate surrounding rigosertib's primary target(s). Understanding how rigosertib interacts with PLK1, RAS effectors, and tubulin across different cancer types is crucial. aacrjournals.org
Integrated Biomarker Discovery: Most studies have focused on single genes or pathways. An integrated approach, combining genomic, transcriptomic, and proteomic data, is necessary to develop robust predictive biomarker signatures. The use of artificial intelligence and computational modeling platforms, such as the ENLIGHT platform, is a promising direction to identify complex biomarker patterns from clinical and preclinical data. epidermolysisbullosanews.comonconova.comonconova.combiospace.comglobenewswire.com
Validation in Clinical Trials: Biomarkers identified in preclinical models must be rigorously validated in well-designed clinical trials. mycancergenome.org Future trials should incorporate mandatory biomarker analysis to correlate molecular profiles with clinical outcomes, which will help in stratifying patients who are most likely to respond. aacrjournals.org
Understanding Resistance Mechanisms: While some factors like FBXW7 deficiency and WNK1 inactivation have been linked to resistance, the landscape of resistance mechanisms is likely much broader. nih.govmdpi.combiorxiv.org Research into acquired resistance in patients who initially respond to rigosertib is also needed.
By addressing these gaps, the clinical development of rigosertib can be guided by a precision medicine approach, ultimately improving outcomes for patients with difficult-to-treat cancers. globenewswire.com
Q & A
Q. What are the primary molecular targets and mechanisms of action of Rigosertib sodium in cancer cells?
Rigosertib acts as a non-ATP competitive inhibitor of PLK1 (IC₅₀ = 9–10 nM) and disrupts PI3K/Akt, Wnt, and RAS signaling pathways. It induces G2/M phase arrest in cancer cells by causing mitotic spindle abnormalities, leading to apoptosis. Unlike normal cells, where rigosertib causes reversible G1/G2 arrest, cancer cells undergo irreversible apoptosis due to oxidative stress activation (via JNK/SAPK pathways) and downregulation of cyclin D1 . Proteomic studies using nanoimmunoassay (NIA) have shown real-time inhibition of MAPK pathways in myelodysplastic syndrome (MDS) patients .
Q. How do in vitro and in vivo models demonstrate Rigosertib’s selective cytotoxicity toward cancer cells versus normal cells?
- In vitro : At concentrations >0.5 μM, rigosertib induces >95% G2/M arrest in HeLa and C33A cervical cancer cells, while normal cells (BJ fibroblasts, Ect1/E6E7) show only 30–60% arrest at 1 μM . IC₅₀ values for cisplatin are 10–50× higher than rigosertib in cancer cells .
- In vivo : Rigosertib exhibits minimal hematologic, hepatic, or neurotoxicity in xenograft models while suppressing tumor growth via PI3K/PLK dual inhibition .
Q. What methodologies are recommended for assessing Rigosertib’s radiosensitizing effects in combination therapies?
- Use clonogenic survival assays to quantify synergy with radiation. For example, rigosertib (1 μM) + 2 Gy irradiation achieves a 1-log kill enhancement in HeLa cells vs. cisplatin .
- Measure DNA damage via γ-H2AX fluorescence intensity : Rigosertib pre-treatment increases γ-H2AX by 71% vs. 15% for cisplatin post-6 Gy irradiation .
- Calculate Dose Modifying Factor (DMF) : Rigosertib’s DMF of 1.79 vs. cisplatin’s 1.26 at sf1% survival highlights superior radiosensitization .
Advanced Research Questions
Q. How can researchers reconcile contradictory clinical trial outcomes between early-phase and phase III studies of Rigosertib in MDS?
- Phase III INSPIRE trial : No OS benefit (6.4 vs. 6.3 months; p = 0.33) in higher-risk MDS .
- Subgroup analysis : Significant OS improvement in HMA-refractory patients suggests rigosertib’s efficacy depends on prior treatment failure and RAS pathway activation .
- Methodological insight : Stratify trials by biomarkers (e.g., RAS mutation status) and use NIA to monitor real-time pathway inhibition .
Q. What experimental designs optimize Rigosertib’s synergy with immune checkpoint inhibitors (e.g., nivolumab) in KRAS+ NSCLC?
- Dose escalation : Phase 1/2a trial (NCT04263090) combines oral rigosertib (560–840 mg BID) with nivolumab (480 mg Q4W) .
- Endpoint selection : Prioritize objective response rate (ORR) and progression-free survival (PFS) over OS, given rigosertib’s cytostatic effects .
- Biomarker integration : Use RNA-seq to correlate RAS/PLK1 pathway inhibition with PD-L1 expression changes .
Q. How can predictive biomarkers for Rigosertib response be identified in heterogeneous malignancies?
- Nanoimmunoassay (NIA) : Profile phospho-proteins in bone marrow aspirates or blood samples to detect MAPK/PI3K pathway suppression .
- Single-cell RNA sequencing : Identify transcriptional clusters associated with rigosertib-induced apoptosis (e.g., NOXA/BIM upregulation) .
- Retrospective analysis : Reanalyze INSPIRE trial data using genomic stratification (e.g., TP53 mutation status) .
Q. What mechanisms underlie Rigosertib’s failure in phase III trials despite preclinical efficacy?
- Tumor heterogeneity : MDS/AML patients exhibit diverse pathway dysregulation (e.g., Wnt vs. JAK-STAT dominance), reducing rigosertib’s universal efficacy .
- Dosing limitations : Oral bioavailability and tumor penetration may differ between xenografts and humans .
- Trial design flaws : Lack of biomarker-driven patient selection in early-phase trials .
Methodological Recommendations
- Pathway analysis : Use phospho-kinase arrays to map rigosertib’s effects on RET, PDGFR-β, and VEGFR2 in MDS .
- Combination therapy optimization : Apply Chou-Talalay synergy analysis for rigosertib + pembrolizumab in melanoma (NCT05764395) .
- Data contradiction resolution : Perform meta-analyses of rigosertib trials using Bayesian frameworks to account for subgroup variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
